Product packaging for D-Fructose-d2-1(Cat. No.:)

D-Fructose-d2-1

Cat. No.: B12392360
M. Wt: 182.17 g/mol
InChI Key: BJHIKXHVCXFQLS-RFWYIVNSSA-N
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Description

D-Fructose-d2-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12392360 D-Fructose-d2-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(3S,4R,5R)-4,5-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D

InChI Key

BJHIKXHVCXFQLS-RFWYIVNSSA-N

Isomeric SMILES

[2H][C@@](CO)([C@]([2H])([C@@H](C(=O)CO)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of D-Fructose-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "D-Fructose-d2-1" is not a standard chemical name. This guide assumes the user is referring to D-Fructose-1,1-d2 , a deuterated isotopologue of D-Fructose with two deuterium atoms at the C1 position. The information presented herein is a combination of data for D-Fructose and predicted properties for its deuterated analog based on established principles of isotope effects.

Introduction

D-Fructose, a simple ketonic monosaccharide, is a key carbohydrate in cellular metabolism. Its deuterated isotopologues, such as D-Fructose-1,1-d2, are invaluable tools for researchers in metabolic studies, drug development, and analytical chemistry. The substitution of hydrogen with deuterium at a specific position allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms without significantly altering the molecule's biochemical behavior. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for D-Fructose-1,1-d2, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The introduction of two deuterium atoms at the C1 position of D-Fructose results in a slight increase in its molecular weight. Most other physical and chemical properties are expected to be very similar to those of the non-deuterated compound.

PropertyValue (D-Fructose)Predicted Value (D-Fructose-1,1-d2)Reference
Molecular Formula C₆H₁₂O₆C₆H₁₀D₂O₆N/A
Molecular Weight 180.16 g/mol 182.17 g/mol [1]
Appearance White crystalline solidWhite crystalline solid[1][2]
Melting Point 103-105 °C (decomposition)Similar to D-Fructose[1]
Solubility Highly soluble in waterHighly soluble in water[2]
Optical Rotation [α]D-92° (in water)Similar to D-FructoseN/A
Chemical Structure

Like its non-deuterated counterpart, D-Fructose-1,1-d2 exists in solution as an equilibrium mixture of several tautomers: an open-chain keto form and cyclic furanose and pyranose forms. The deuterium atoms are located on the C1 carbon.

  • Open-Chain Structure: In its linear form, D-Fructose-1,1-d2 is a ketohexose with the ketone group at the C2 position. The C1 carbon is a -CD₂OH group.

  • Cyclic Structures: In aqueous solution, the open-chain form cyclizes to form five-membered (furanose) and six-membered (pyranose) rings. The most common forms are β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose. The deuterated hydroxymethyl group (-CD₂OH) is attached to the anomeric carbon (C2) in the furanose forms and to the C2 carbon in the pyranose forms.

Experimental Protocols

Synthesis of D-Fructose-1,1-d2

A plausible synthetic route for D-Fructose-1,1-d2 involves the reduction of a suitable precursor, such as a D-fructose derivative with an aldehyde or ester group at the C1 position, using a deuterated reducing agent. A common method for introducing deuterium is through catalytic deuteration or reduction with a deuteride-donating reagent.

Example Protocol: Reduction of a D-fructose-1-carboxylic acid ester

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-fructose, except for the primary hydroxyl at C1, using a suitable protecting group strategy.

  • Oxidation to Carboxylic Acid: Oxidize the primary hydroxyl group at C1 to a carboxylic acid.

  • Esterification: Convert the carboxylic acid to its corresponding ester (e.g., methyl ester).

  • Reduction with a Deuterated Reagent: Reduce the ester to the deuterated primary alcohol using a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

  • Deprotection: Remove the protecting groups to yield D-Fructose-1,1-d2.

This is a generalized protocol, and specific reaction conditions would need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of D-Fructose-1,1-d2.

Methodology:

  • Sample Preparation: Dissolve a small amount of D-Fructose-1,1-d2 in deuterium oxide (D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis: The ¹H NMR spectrum of D-Fructose-1,1-d2 in D₂O will be similar to that of D-Fructose, with the key difference being the absence of signals corresponding to the C1 protons. The complex multiplet patterns for the other protons (H3, H4, H5, and H6) will remain, reflecting the mixture of tautomers in solution. The absence of the C1 proton signals confirms the successful deuteration at this position.[3]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the level of deuterium incorporation.

Methodology:

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of D-Fructose-1,1-d2. For example, in positive ion mode ESI-MS, one would expect to see an [M+Na]⁺ adduct at m/z 205.18.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The fragmentation of deuterated fructose will be similar to that of unlabeled fructose, but fragments containing the C1 position will show a mass shift of +2 Da.[4][5]

Metabolic Pathway

D-Fructose-1,1-d2 is expected to follow the same metabolic pathway as D-Fructose, known as fructolysis, which primarily occurs in the liver.[6][7] The deuterium label at the C1 position can be used to trace the fate of this carbon through the pathway.

Fructolysis Pathway

The diagram below illustrates the key steps in the hepatic metabolism of fructose.

Fructolysis_Pathway Fructose D-Fructose-1,1-d2 F1P Fructose-1-Phosphate-1,1-d2 Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-1,1-d2 F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-1,1-d2 DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Caption: The metabolic pathway of D-Fructose-1,1-d2 in the liver.

Workflow for Tracing Deuterium in Fructolysis

The following diagram illustrates a logical workflow for a metabolic study using D-Fructose-1,1-d2.

Metabolic_Tracing_Workflow start Administer D-Fructose-1,1-d2 to biological system collect Collect biological samples (e.g., plasma, tissue) over time start->collect extract Extract metabolites collect->extract analyze Analyze extracts by LC-MS/MS or NMR extract->analyze identify Identify deuterated metabolites analyze->identify quantify Quantify isotopic enrichment identify->quantify pathway Map labeled metabolites to metabolic pathways quantify->pathway

Caption: A generalized workflow for a stable isotope tracing experiment.

Applications in Drug Development and Research
  • Metabolic Flux Analysis: D-Fructose-1,1-d2 can be used to quantify the flux through fructolysis and its contribution to glycolysis, gluconeogenesis, and lipogenesis. This is particularly relevant for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[8]

  • Target Engagement and Pharmacodynamics: In the development of drugs targeting enzymes in the fructose metabolic pathway, D-Fructose-1,1-d2 can be used as a substrate to measure enzyme activity in vivo and assess the efficacy of the drug.

  • Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated substrates can provide insights into the rate-limiting steps of enzymatic reactions.

Conclusion

D-Fructose-1,1-d2 is a valuable research tool for scientists and drug development professionals. Its chemical properties and structure are nearly identical to its natural counterpart, allowing it to be a reliable tracer in biological systems. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and application in metabolic research. The ability to track the fate of the deuterated carbon atoms offers a powerful method for understanding the complexities of fructose metabolism and its role in health and disease.

References

A Technical Guide to the Synthesis and Preparation of D-Fructose-d2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for D-Fructose-d2-1, a deuterated isotopologue of D-fructose. The selective introduction of deuterium at the C1 position is a valuable tool for metabolic research, enabling precise tracking and quantification in biological systems. This document outlines the chemical synthesis, including experimental protocols, and presents the data in a structured format for clarity and comparison.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a two-step process starting from the readily available D-glucosamine. The key steps involve the deamination of D-glucosamine to form 2-amino-2-deoxy-D-glucose, which exists in equilibrium with the corresponding imine. Subsequent in-situ reduction of the imine with a deuterium source, such as sodium borodeuteride, selectively introduces deuterium at the C1 position to yield this compound.

Chemical Reaction Pathway

A D-Glucosamine B 2-amino-2-deoxy-D-glucose A->B Deamination C Iminium Intermediate B->C F This compound C->F Reduction D Sodium Nitrite Acetic Acid E Sodium Borodeuteride (NaBD4)

Caption: Synthetic pathway for this compound from D-Glucosamine.

Experimental Protocols

Step 1: Deamination of D-Glucosamine
  • Preparation: Dissolve 10.0 g of D-glucosamine hydrochloride in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Acidification: Slowly add 10 mL of glacial acetic acid to the solution while maintaining the temperature below 5 °C.

  • Deamination Reaction: Prepare a solution of 5.0 g of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the D-glucosamine solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1).

Step 2: In-situ Reduction to this compound
  • Preparation of Reducing Agent: In a separate flask, dissolve 2.5 g of sodium borodeuteride (NaBD4) in 25 mL of 0.1 M sodium hydroxide solution, pre-cooled to 0-5 °C.

  • Reduction Reaction: Slowly add the sodium borodeuteride solution to the reaction mixture from Step 1. Maintain the temperature at 0-5 °C and stir for an additional 3 hours.

  • Quenching: After the reaction is complete, cautiously quench the excess sodium borodeuteride by the slow, dropwise addition of glacial acetic acid until the effervescence ceases.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Starting MaterialD-Glucosamine Hydrochloride
Deuterium SourceSodium Borodeuteride (NaBD4)
Reaction SolventWater / Acetic Acid
Reaction Temperature0-5 °C
Reaction Time5 hours
Overall Yield65-75%
Isotopic Purity>98%

Table 2: Characterization Data for this compound

AnalysisResult
¹H NMR (500 MHz, D₂O)Disappearance of the C1 proton signals
²H NMR (76 MHz, H₂O)Signal corresponding to the C1 deuterium
Mass Spectrometry (ESI+)m/z = 182.08 (M+H)⁺

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve D-Glucosamine HCl in Water B Cool to 0-5 °C A->B C Add Acetic Acid B->C D Dropwise addition of Sodium Nitrite solution C->D E Stir for 2 hours at 0-5 °C D->E F Dropwise addition of NaBD4 solution E->F G Stir for 3 hours at 0-5 °C F->G H Quench with Acetic Acid G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K

Caption: Workflow for the synthesis and analysis of this compound.

A Technical Guide to Commercial Deuterated Fructose for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available deuterated fructose, its applications in metabolic research, and detailed experimental considerations. This document outlines key suppliers, product specifications, and methodologies for utilizing deuterated fructose as a tracer in metabolic flux analysis and related studies.

Commercial Suppliers and Product Specifications

The selection of a suitable deuterated fructose product is critical for the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer a range of deuterated fructose isotopes with varying specifications. The following tables summarize the currently available products, providing a comparative overview of their key quantitative data.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich D-Fructose-1,1,3,4,5,6,6-d772905197 atom % D99% (CP)C₆D₇H₅O₆187.20[1]
Santa Cruz Biotechnology D-Fructose-d7sc-221455--C₆H₅D₇O₆187.17[2]
MedchemExpress D-Fructose-d7HY-N7092S1099.9%-C₆H₅D₇O₆187.20[3]
United States Biological D-Fructose-d7163378-Highly PurifiedC₆H₅D₇O₆187.2[4]
BOC Sciences D-Fructose-[6,6-d2]-≥98% atom D≥99% by CPC₆H₁₀D₂O₆-[5]
CLEARSYNTH D-[UL-D7]fructoseCS-OC-00322--C₆D₇H₅O₆187.2[6]

Key Applications in Research

Deuterated fructose is a powerful tool for investigating various aspects of metabolism, particularly in the context of diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer. Its primary application lies in metabolic flux analysis, where it serves as a tracer to elucidate the pathways of fructose metabolism and its contribution to various metabolic pools.

The metabolism of fructose, or fructolysis, primarily occurs in the liver and follows a pathway distinct from that of glucose.[7][8] This unique metabolic route makes deuterated fructose an invaluable tracer for studying hepatic metabolism.

Experimental Protocols

The successful application of deuterated fructose in research necessitates well-defined experimental protocols. The following sections provide an overview of a typical workflow for a metabolic flux analysis experiment using deuterated fructose.

In Vivo Isotope Tracing Experimental Workflow

A generalized workflow for an in vivo metabolic flux analysis study using deuterated fructose is outlined below. This process involves the administration of the deuterated tracer to a model organism, followed by sample collection and analysis to determine the isotopic enrichment in various metabolites.

experimental_workflow Experimental Workflow for In Vivo Metabolic Flux Analysis cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_interpretation Interpretation Tracer_Selection Tracer Selection (e.g., D-Fructose-d7) Animal_Model Animal Model Preparation Tracer_Selection->Animal_Model Tracer_Admin Tracer Administration (e.g., Infusion, Injection) Animal_Model->Tracer_Admin Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Isotopic Enrichment & Flux Calculation MS_Analysis->Data_Analysis Pathway_Mapping Metabolic Pathway Mapping Data_Analysis->Pathway_Mapping Biological_Interpretation Biological Interpretation Pathway_Mapping->Biological_Interpretation fructolysis_pathway Simplified Pathway of Hepatic Fructose Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis Lipogenesis G3P->Lipogenesis quality_control Quality Control Workflow for Deuterated Fructose Synthesis Synthesis of Deuterated Fructose Purification Purification Synthesis->Purification Identity Identity Verification (NMR, MS) Purification->Identity Chemical_Purity Chemical Purity (HPLC, GC) Purification->Chemical_Purity Isotopic_Purity Isotopic Purity (MS) Purification->Isotopic_Purity Final_Product Final QC Passed Deuterated Fructose Identity->Final_Product Chemical_Purity->Final_Product Isotopic_Purity->Final_Product

References

Safety and Handling of D-Fructose-d2-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety data for D-Fructose. A specific Safety Data Sheet (SDS) for D-Fructose-d2-1 was not available. As this compound is a deuterated isotopologue of D-Fructose, their chemical and toxicological properties are expected to be substantially similar. The information presented here should be used as a guide for handling this compound, with the understanding that it is based on the non-deuterated compound.

This guide is intended for researchers, scientists, and drug development professionals, providing key safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

D-Fructose is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4][5] It is not considered to be acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[1][5]

NFPA/HMIS Ratings:

Rating SystemHealthFlammabilityInstability/ReactivitySpecial
NFPA 110N/A
HMIS 110N/A

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Fructose.

PropertyValueReference
Appearance White crystalline powder[6]
Odor Odorless[6]
Molecular Formula C₆H₁₂O₆[1][3]
Molecular Weight 180.16 g/mol [2][3]
Melting Point 103 - 105 °C[7]
Solubility Freely soluble in water[7]
Autoignition Temperature Not applicable[6]
Explosion Limits Not data available[6]

Toxicological Information

The toxicological properties of D-Fructose have not been fully investigated.[2][6] However, the available data indicates low acute toxicity.

Route of ExposureSpeciesValueReference
Oral LD50Rat6450 mg/kg[7]

Key Toxicological Endpoints: [1][5]

  • Acute Toxicity: Not classified as acutely toxic.

  • Skin Corrosion/Irritation: Not classified as a skin irritant.

  • Serious Eye Damage/Irritation: Not classified as an eye irritant.

  • Respiratory or Skin Sensitization: Not classified as a sensitizer.

  • Germ Cell Mutagenicity: Not classified as mutagenic.

  • Carcinogenicity: Not classified as carcinogenic.[2][6]

  • Reproductive Toxicity: Not classified as a reproductive toxicant.

  • Specific Target Organ Toxicity (Single Exposure): Not classified.

  • Specific Target Organ Toxicity (Repeated Exposure): Not classified.

  • Aspiration Hazard: Not classified as an aspiration hazard.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses or goggles are recommended.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: Not required under normal use conditions. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Minimize dust generation and accumulation.[7]

  • Wash hands thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Protect from moisture and excess heat.[6]

First-Aid Measures

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms appear.[7]

  • Skin Contact: Rinse the affected area with soap and water for 15-20 minutes. Seek medical advice if irritation persists.[7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur.[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of D-Fructose are not publicly available. The toxicological data presented in this guide are based on standardized tests, such as the acute oral toxicity test (e.g., OECD Guideline 401).

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safe handling of this compound.

G Safe Handling Workflow for Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Assess Hazards Assess Hazards (Review SDS) Select PPE Select Appropriate PPE (Gloves, Goggles) Assess Hazards->Select PPE Prepare Work Area Prepare Clean & Ventilated Work Area Select PPE->Prepare Work Area Weigh/Transfer Powder Weigh and Transfer Powder (Minimize Dust) Prepare Work Area->Weigh/Transfer Powder Clean Up Spills Promptly Clean Up Spills Promptly Weigh/Transfer Powder->Clean Up Spills Promptly Store in Tightly Closed Container Store in a Tightly Closed Container in a Cool, Dry Place Clean Up Spills Promptly->Store in Tightly Closed Container Dispose of Waste Properly Dispose of Waste According to Regulations Store in Tightly Closed Container->Dispose of Waste Properly G Hazard Identification and Response Logic Hazard Hazard Identification Inhalation Skin Contact Eye Contact Ingestion Response First-Aid Response Move to fresh air Wash with soap and water Flush with water for 15 min Do NOT induce vomiting Hazard:inhalation->Response:inhalation_resp Hazard:skin->Response:skin_resp Hazard:eye->Response:eye_resp Hazard:ingestion->Response:ingestion_resp Medical Seek Medical Attention if Symptoms Persist Response->Medical

References

The Unseen Journey: A Technical Guide to D-Fructose-d2-1 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of metabolism lies at the heart of cellular function, and deciphering its choreography is paramount for understanding health and disease. Stable isotope tracers have emerged as indispensable tools for illuminating these complex metabolic pathways. Among these, deuterium-labeled substrates offer unique advantages, primarily due to the kinetic isotope effect, which can provide insights into reaction mechanisms and metabolic fluxes. This guide focuses on the basic principles of using a specific, albeit less common, tracer: D-Fructose-d2-1. While direct literature on this particular isotopologue is sparse, this document extrapolates from the well-established principles of fructose metabolism and deuterium tracing to provide a foundational understanding for its application in research and drug development.

Fructose metabolism has garnered significant attention due to its association with metabolic disorders. Unlike glucose, fructose metabolism is primarily initiated in the liver and bypasses key regulatory steps of glycolysis, leading to a rapid flux of carbons into various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis.[1][2] Tracing the fate of fructose carbons is therefore crucial for understanding its physiological and pathophysiological roles.

Core Principles of this compound Tracing

The utility of this compound as a metabolic tracer hinges on the stability of the deuterium label at the C-1 position and the ability to detect its incorporation into downstream metabolites. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Metabolic Fate of the Deuterium Label:

Upon entering the cell, this compound is first phosphorylated by fructokinase to fructose-1-phosphate. This is a key step where the deuterium label is retained. Subsequently, aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde, now carrying the deuterium label at its C-1 position (glyceraldehyde-1-d1), is then phosphorylated by triokinase to glyceraldehyde-3-phosphate.

From this point, the deuterated glyceraldehyde-3-phosphate can enter several major metabolic pathways:

  • Glycolysis: Further metabolism through glycolysis will lead to the formation of deuterated pyruvate and subsequently lactate or acetyl-CoA. The position of the deuterium label in these molecules can provide information about the glycolytic flux.

  • Gluconeogenesis: In tissues capable of gluconeogenesis (primarily the liver), the deuterated glyceraldehyde-3-phosphate can be used to synthesize glucose. The position of the deuterium in the resulting glucose molecule can reveal the activity of this pathway.

  • Pentose Phosphate Pathway (PPP): While fructose itself does not directly enter the oxidative PPP, its metabolites can. The fate of the deuterium label in this pathway would be more complex to trace.

  • De Novo Lipogenesis: Acetyl-CoA derived from deuterated fructose can be incorporated into fatty acids. Detecting deuterium in fatty acids would be a direct measure of fructose's contribution to lipogenesis.

Hypothetical Experimental Workflow

A typical experiment utilizing this compound would involve the following stages:

G cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture or Animal Model B This compound Tracer Administration A->B C Time-course Sample Collection (Cells, Tissues, Biofluids) B->C D Metabolic Quenching (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F LC-MS/MS or GC-MS Analysis E->F G NMR Analysis E->G H Isotopologue Distribution Analysis F->H G->H I Metabolic Flux Calculation H->I J Pathway Enrichment Analysis H->J

Fig. 1: A generalized experimental workflow for a this compound metabolic tracer study.

Key Experimental Protocols

Cell Culture Labeling Protocol
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Medium Preparation: Prepare a culture medium containing a known concentration of glucose and supplement it with this compound. The concentration of the tracer should be optimized based on the experimental goals and the sensitivity of the analytical instruments. A common approach is to replace a certain percentage of the unlabeled fructose (if present) with the labeled form.

  • Tracer Incubation: Remove the standard culture medium and replace it with the tracer-containing medium. Incubate the cells for a defined period (e.g., from minutes to hours) depending on the metabolic pathways of interest.

  • Sample Collection and Quenching:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all metabolic activity.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

  • Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Animal Study Protocol (Hypothetical)
  • Animal Acclimatization: Acclimate the animals to the experimental conditions.

  • Tracer Administration: Administer this compound via oral gavage or intravenous infusion. The dosage and route of administration will depend on the research question.

  • Sample Collection: Collect blood, urine, and tissue samples at various time points post-administration.

  • Sample Processing:

    • Blood: Centrifuge to separate plasma or serum.

    • Tissues: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolism.

  • Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent (e.g., methanol/water mixture). Centrifuge to remove proteins and cellular debris.

  • Sample Analysis: Analyze the extracts using LC-MS or NMR to determine the enrichment of deuterium in various metabolites.

Data Presentation: Quantitative Insights (Hypothetical)

The following tables present hypothetical quantitative data that could be obtained from a this compound tracer study. These values are for illustrative purposes and would need to be determined experimentally.

MetaboliteIsotope Enrichment (%) - ControlIsotope Enrichment (%) - TreatmentFold Change
Glyceraldehyde-3-Phosphate5.2 ± 0.810.5 ± 1.22.0
Lactate3.1 ± 0.56.8 ± 0.92.2
Pyruvate2.5 ± 0.45.9 ± 0.72.4
Glucose (from GNG)1.8 ± 0.30.9 ± 0.2-0.5
Palmitate0.5 ± 0.12.1 ± 0.44.2
Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following this compound Administration.
Metabolic FluxFlux Rate (nmol/mg protein/hr) - ControlFlux Rate (nmol/mg protein/hr) - Treatmentp-value
Fructose Uptake150 ± 25145 ± 20>0.05
Glycolysis80 ± 12110 ± 15<0.05
Gluconeogenesis35 ± 615 ± 4<0.01
De Novo Lipogenesis10 ± 245 ± 8<0.001
Table 2: Hypothetical Metabolic Flux Rates Calculated from this compound Tracing Data.

Signaling Pathways and Metabolic Branch Points

The metabolism of fructose is intricately linked to cellular signaling pathways that regulate energy homeostasis.

G Fructose_d2_1 This compound F1P Fructose-1-Phosphate-d1 Fructose_d2_1->F1P Fructokinase G3P Glyceraldehyde-3-Phosphate-d1 F1P->G3P Aldolase B DHAP DHAP F1P->DHAP Aldolase B Pyruvate Pyruvate-d1 G3P->Pyruvate Glycolysis Glucose Glucose-d1 G3P->Glucose Gluconeogenesis DHAP->G3P Lactate Lactate-d1 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d1 Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acids-d(n) AcetylCoA->FattyAcids De Novo Lipogenesis Citrate Citrate TCA->Citrate Citrate->AcetylCoA ACL

Fig. 2: Simplified metabolic fate of the deuterium label from this compound.

A key regulatory aspect of fructose metabolism is its bypass of the phosphofructokinase-1 (PFK-1) regulated step in glycolysis. This allows for a rapid and unregulated influx of triose phosphates, which can have significant downstream consequences, including the activation of carbohydrate response element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c), leading to increased expression of lipogenic genes.

Applications in Drug Development

The use of this compound as a metabolic tracer can be particularly valuable in drug development for:

  • Target Validation: Assessing whether a drug candidate effectively modulates a specific metabolic pathway involving fructose.

  • Mechanism of Action Studies: Elucidating how a drug alters fructose metabolism to achieve its therapeutic effect.

  • Pharmacodynamic Biomarker Development: Identifying downstream metabolites of fructose that can serve as biomarkers of drug efficacy.

  • Toxicology Studies: Investigating potential off-target effects of a drug on fructose metabolism. The kinetic isotope effect of deuterium can also be exploited to develop "heavy" drugs with altered metabolic profiles and potentially improved pharmacokinetic and safety properties.[3][]

Conclusion

While the direct application of this compound as a metabolic tracer is not extensively documented, the principles of fructose metabolism and deuterium labeling provide a strong theoretical framework for its use. By carefully designing experiments and utilizing sensitive analytical techniques like mass spectrometry and NMR, researchers can leverage this tool to gain valuable insights into the complexities of fructose metabolism in both health and disease. The hypothetical data and protocols presented in this guide serve as a foundation for developing robust experimental designs to explore the unseen journey of fructose within the metabolic landscape, ultimately aiding in the development of novel therapeutics for metabolic disorders.

References

An In-depth Technical Guide to Fructolysis and Fructose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar found abundantly in fruits, honey, and as a component of sucrose and high-fructose corn syrup (HFCS), has a unique metabolic pathway known as fructolysis. Unlike glucose, which is utilized by virtually all cells in the body, fructose is primarily metabolized in the liver.[1][2] This distinct metabolic fate has significant physiological and pathological implications, linking high fructose consumption to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia.[3][4][5] This technical guide provides a comprehensive overview of the core aspects of fructolysis and fructose metabolism, including detailed biochemical pathways, quantitative data, and experimental protocols relevant to researchers and drug development professionals.

Core Fructolytic Pathway in the Liver

The primary site of fructose metabolism is the liver, which efficiently extracts and processes fructose from the portal circulation.[6] The hepatic metabolism of fructose is a rapid process that bypasses the main regulatory step of glycolysis, the phosphofructokinase-1 (PFK-1) reaction.[7][8] This lack of a major negative feedback loop means that fructose can provide a rapid and unregulated source of carbon for various metabolic processes.[8]

The central pathway of fructolysis involves three key enzymes:

  • Fructokinase (Ketohexokinase, KHK): Fructokinase catalyzes the first and rate-limiting step of fructolysis, the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[9] There are two isoforms of KHK: KHK-C and KHK-A. KHK-C, the predominant isoform in the liver, intestine, and kidney, has a high affinity for fructose and is responsible for the rapid phosphorylation that traps fructose metabolites within the cell.[6][10] This rapid phosphorylation can lead to a transient depletion of intracellular ATP.[11][12]

  • Aldolase B: This enzyme cleaves fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[13][14] Aldolase B can also cleave fructose-1,6-bisphosphate, a key intermediate in glycolysis, though it shows no preference between the two substrates.[14]

  • Triokinase (TKFC): Triokinase then phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P), using ATP.[15][16]

Both DHAP and G3P are intermediates of glycolysis and can enter several downstream metabolic pathways.[17][18]

Fructolysis_Pathway cluster_liver_cell Hepatocyte Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) ATP -> ADP DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase ATP -> ADP G3P->Glycolysis

Figure 1: Core Fructolytic Pathway in the Liver.

Metabolic Fates of Fructolytic Intermediates

The triose phosphates, DHAP and G3P, generated from fructolysis can be directed into several key metabolic pathways:

  • Glycolysis and Gluconeogenesis: DHAP and G3P can be interconverted by triose phosphate isomerase and can either proceed down the glycolytic pathway to generate pyruvate and subsequently acetyl-CoA for the TCA cycle, or they can be used as substrates for gluconeogenesis to synthesize glucose.[8]

  • De Novo Lipogenesis (DNL): A significant fate of fructose-derived carbons is their conversion into fatty acids and triglycerides.[19] The rapid influx of triose phosphates provides abundant substrate for DNL, leading to increased synthesis of very-low-density lipoproteins (VLDL) and hepatic lipid accumulation.[20][21]

  • Glycogen Synthesis: Fructose is a potent precursor for glycogen synthesis. The generated G3P and DHAP can be converted to glucose-6-phosphate and then to glucose-1-phosphate, the direct precursor for glycogen.[22]

Fructose_Metabolic_Fates Fructose Fructose Triose_P Triose Phosphates (DHAP & G3P) Fructose->Triose_P Fructolysis Pyruvate Pyruvate Triose_P->Pyruvate Glucose Glucose Triose_P->Glucose Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate FattyAcids Fatty Acids & Triglycerides AcetylCoA->FattyAcids TCA TCA Cycle AcetylCoA->TCA Glycogen Glycogen Glucose->Glycogen

Figure 2: Metabolic Fates of Fructose-Derived Triose Phosphates.

Quantitative Data in Fructose Metabolism

Understanding the quantitative aspects of fructose metabolism is crucial for assessing its physiological impact. The following tables summarize key kinetic parameters of enzymes and transporters, as well as reported metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes and Transporters in Human Fructose Metabolism
Enzyme/TransporterSubstrateKm (mM)VmaxTissue/System
Ketohexokinase (KHK-C) Fructose~0.5 - 1.0-Liver, Kidney, Intestine
Aldolase B Fructose-1-Phosphate~1.0 - 2.32.4-10.0 nmol/min/mg proteinLiver, Kidney, Intestine[23][24]
Triokinase (TKFC) D-Glyceraldehyde~0.011 - 0.018-Liver, various tissues[6][25]
GLUT2 Fructose~76-Liver, Pancreatic β-cells, Intestine, Kidney[1][7]
GLUT5 Fructose~6 - 15-Small Intestine, Kidney, Brain, Adipose tissue, Muscle

Note: Vmax values can vary significantly depending on the purification of the enzyme and assay conditions. The provided value for Aldolase B is a range from human tissue homogenates.

Table 2: Reported Metabolite Concentrations Following Fructose Administration
MetaboliteConditionTissue/FluidConcentration
Fructose-1-Phosphate Perfusion with 10 mM fructose (10 min)Rat Liver~8.7 µmol/g[21][26]
Fructose-1-Phosphate BasalRat Liver~20 nmol/g[5]
Fructose-1-Phosphate Sorbitol administrationRat Liver~70 nmol/g[5]
ATP IV fructose challenge in high fructose consumersHuman LiverLower baseline and greater depletion compared to low consumers[12]
Lactate Ingestion of fructose-sweetened beveragesHuman Plasma>5-fold higher AUC compared to glucose-sweetened beverages[20]
Triglycerides Ingestion of fructose-sweetened beveragesHuman PlasmaSignificantly elevated compared to glucose-sweetened beverages[3][20]
Dihydroxyacetone Phosphate (DHAP) High fructose exposure-Imbalances with GAP observed[27]
Glyceraldehyde-3-Phosphate (G3P) High fructose exposure-Imbalances with DHAP observed[27]

Endogenous Fructose Production: The Polyol Pathway

Besides dietary intake, fructose can be endogenously synthesized from glucose via the polyol pathway. This two-step pathway involves:

  • Aldose Reductase: Reduces glucose to sorbitol, using NADPH as a cofactor.

  • Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose, producing NADH.

Under hyperglycemic conditions, the polyol pathway can become more active, leading to increased intracellular fructose levels.[28]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH

Figure 3: The Polyol Pathway for Endogenous Fructose Synthesis.

Extrahepatic Fructose Metabolism

While the liver is the primary site of fructose metabolism, other tissues, including the small intestine, kidney, adipose tissue, and muscle, can also metabolize fructose, albeit to a lesser extent.[2] The expression of GLUT5 and fructokinase in these tissues allows for fructose uptake and phosphorylation.[22] In skeletal muscle, for instance, fructose can be phosphorylated by hexokinase to fructose-6-phosphate, which can then directly enter the glycolytic pathway.

Detailed Experimental Protocols

Protocol 1: Fructokinase (Ketohexokinase) Activity Assay

This protocol is a generalized method for a luminescence-based assay to quantify KHK activity in cell lysates or tissue homogenates.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Fructose solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Cell or tissue homogenates

  • Recombinant human KHK-C protein (for standard curve)

  • 384-well plates

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold Assay Buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Reaction Setup:

    • Prepare a 2x substrate solution containing fructose and ATP in Assay Buffer.

    • In a 384-well plate, add a defined amount of protein homogenate or recombinant KHK-C.

    • Initiate the reaction by adding an equal volume of the 2x substrate solution.

    • Include negative controls (e.g., no fructose or a non-metabolizable fructose analog).

  • ADP Detection:

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Generate a standard curve using known concentrations of ADP.

    • Calculate the amount of ADP produced in each sample and express KHK activity as nmol ADP/min/mg protein.

KHK_Assay_Workflow start Start sample_prep Sample Preparation (Homogenization/Lysis) start->sample_prep reaction_setup Set up Kinase Reaction (Sample + Fructose + ATP) sample_prep->reaction_setup incubation1 Incubate (e.g., 60 min) reaction_setup->incubation1 adp_glo_reagent Add ADP-Glo Reagent (Deplete ATP) incubation1->adp_glo_reagent incubation2 Incubate (40 min) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate (30-60 min, dark) detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analysis Data Analysis (Standard Curve) read_luminescence->analysis end End analysis->end Aldolase_Assay_Workflow start Start sample_prep Sample Preparation start->sample_prep assay_setup Set up Assay (Sample + Reaction Mix) sample_prep->assay_setup reaction_mix Prepare Reaction Mixture (Buffer, NADH, TPI, GDH) reaction_mix->assay_setup initiate_reaction Initiate with F-1-P assay_setup->initiate_reaction read_absorbance Kinetic Read at 340 nm initiate_reaction->read_absorbance analysis Calculate Activity (Rate of NADH consumption) read_absorbance->analysis end End analysis->end Isotope_Tracing_Workflow start Start tissue_prep Prepare Liver Tissue Slices start->tissue_prep labeling Incubate with [U-13C6]fructose tissue_prep->labeling quenching Quench Metabolism (Flash Freeze) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Processing & Metabolic Flux Analysis lcms->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Natural Abundance of Deuterium in Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of deuterium, the stable heavy isotope of hydrogen, in organic molecules is a subject of growing interest in various scientific disciplines, including metabolism, food authenticity, and drug development. This technical guide provides a comprehensive overview of the natural abundance of deuterium in fructose, a key monosaccharide in human nutrition and cellular metabolism. We will delve into the analytical methodologies for determining deuterium content, present available quantitative data, and explore the metabolic pathways influenced by fructose and its isotopic composition. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and leverage the subtleties of natural isotopic variation in fructose for their respective fields.

Introduction

Deuterium (²H or D) is a stable isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth.[1] While this concentration may seem negligible, the mass difference between protium (¹H) and deuterium can lead to significant kinetic isotope effects in biological systems. These effects can influence enzyme reaction rates, metabolic fluxes, and even the stability of macromolecules.

Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, plays a central role in energy metabolism. The natural abundance of deuterium in fructose is not uniform and is influenced by the botanical origin of the sugar, specifically the photosynthetic pathway of the source plant (C3, C4, or CAM). This variation provides a unique isotopic fingerprint that can be used for authenticity control and to probe metabolic pathways.

This guide will provide a detailed exploration of the current knowledge regarding the natural abundance of deuterium in fructose, the experimental techniques used for its quantification, and its potential implications in metabolic research and drug development.

Quantitative Data on Deuterium Abundance in Fructose

The determination of the site-specific natural abundance of deuterium in sugars like fructose is primarily accomplished using a technique called Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®). This powerful analytical method allows for the measurement of the deuterium/hydrogen (D/H) ratio at specific positions within the fructose molecule.

Photosynthetic PathwayTypical Plant Sources for FructoseExpected Relative Deuterium Abundance
C3 Pathway Sugar beet, Fruits (e.g., oranges, grapes)Generally lower deuterium content compared to C4 plants.
C4 Pathway Maize (Corn), SugarcaneGenerally higher deuterium content compared to C3 plants.
CAM Pathway Pineapple, AgaveIsotopic values can be similar to C4 plants.

Note: This table provides a qualitative summary based on the principles of isotopic fractionation in plant metabolism. Specific δD values can vary depending on geographical and environmental factors.

Experimental Protocols

The gold standard for determining the site-specific natural abundance of deuterium in fructose is Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®) . While direct analysis of fructose by ²H NMR is challenging, the common practice involves the fermentation of the fructose-containing sample to ethanol, followed by the analysis of the resulting ethanol. The deuterium distribution in the ethanol molecule is representative of the original sugar.

Key Experimental Protocol: SNIF-NMR® Analysis of Fructose via Ethanol Fermentation

This protocol outlines the general steps for determining the deuterium content in fructose derived from various sources.

1. Sample Preparation and Sugar Extraction:

  • For solid samples (e.g., fruits), the juice is first extracted.
  • For samples like honey or syrups, a solution of appropriate concentration is prepared.
  • The sugar fraction, containing fructose, is isolated and purified. This may involve techniques like chromatography to separate fructose from other sugars if necessary.

2. Fermentation:

  • The purified sugar solution is fermented to ethanol using a specific strain of yeast (e.g., Saccharomyces cerevisiae) under controlled conditions to ensure complete and reproducible fermentation.
  • It is crucial to avoid any isotopic fractionation during this step.

3. Distillation:

  • The ethanol produced from the fermentation is quantitatively distilled from the fermentation medium to obtain a pure ethanol-water mixture.

4. ²H NMR Spectroscopy:

  • The purified ethanol is analyzed using a high-field NMR spectrometer equipped with a deuterium probe.
  • The spectrum provides information on the deuterium distribution at the methyl (CH₂D) and methylene (CHD) sites of the ethanol molecule.
  • An internal standard with a known D/H ratio is used for quantification.

5. Data Analysis:

  • The site-specific D/H ratios are calculated from the NMR spectrum.
  • These ratios are then compared to databases of authentic samples to determine the botanical origin of the fructose.

Alternative and Complementary Technique: Isotope Ratio Mass Spectrometry (IRMS)

While SNIF-NMR provides site-specific information, Isotope Ratio Mass Spectrometry (IRMS) can be used to determine the overall deuterium abundance in a sample.

1. Sample Combustion:

  • The purified fructose sample is combusted at high temperatures in the presence of a catalyst to convert it into hydrogen gas (H₂).

2. Mass Analysis:

  • The resulting hydrogen gas is introduced into a mass spectrometer, which separates the isotopes based on their mass-to-charge ratio (¹H¹H vs. ¹H²H).

3. Data Analysis:

  • The ratio of the ion currents corresponding to the different isotopic species provides a measure of the overall deuterium abundance, typically expressed in delta notation (δD).

Visualization of Experimental Workflow and Metabolic Pathways

Experimental Workflow for SNIF-NMR® Analysis

SNIF_NMR_Workflow cluster_sample_prep Sample Preparation cluster_conversion Conversion cluster_analysis Analysis Sample Fructose-Containing Sample (e.g., Fruit, Honey, Syrup) Extraction Sugar Extraction & Purification Sample->Extraction Fermentation Yeast Fermentation Extraction->Fermentation Distillation Ethanol Distillation Fermentation->Distillation NMR ²H NMR Spectroscopy Distillation->NMR Data Data Analysis & Comparison to Reference Databases NMR->Data

Caption: Experimental workflow for SNIF-NMR® analysis of fructose.

Fructose Metabolism and its Connection to Central Carbon Metabolism

Fructose metabolism primarily occurs in the liver and follows a pathway distinct from that of glucose. This distinction has important implications for cellular energetics and biosynthetic processes.

Fructose_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_lipid Lipogenesis Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate (G3P) DHAP->G3P Glyceraldehyde->G3P Triose Kinase Glycolysis Pyruvate G3P->Glycolysis Glucose Glucose G3P->Glucose FattyAcids Fatty Acids / Triglycerides G3P->FattyAcids

Caption: Simplified pathway of fructose metabolism in the liver.

Implications for Researchers and Drug Development Professionals

Authenticity and Adulteration of Food Products

The distinct isotopic signature of fructose from different botanical origins is a powerful tool for verifying the authenticity of food products. For instance, SNIF-NMR® can be used to detect the undeclared addition of cheaper sugars (e.g., high-fructose corn syrup from maize, a C4 plant) to products like honey or fruit juices derived from C3 plants.

Metabolic Research

The study of natural deuterium abundance in metabolites can provide insights into metabolic pathways and fluxes. Variations in the deuterium content of fructose and its downstream metabolites can reflect the activity of different enzymatic pathways and the metabolic state of the cell. While the direct influence of natural deuterium abundance on cell signaling is an emerging area of research, it is known that changes in deuterium concentration can affect cellular processes.[2][3] For example, studies using deuterium-depleted water have suggested an impact on cell signaling and metabolism.

Drug Development

The kinetic isotope effect is a valuable tool in drug development. Selectively replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic rate, potentially improving its pharmacokinetic profile (e.g., increasing half-life, reducing toxic metabolites). Understanding the natural deuterium distribution in endogenous molecules like fructose can provide a baseline for assessing the metabolic fate of deuterated drugs that interact with carbohydrate metabolism pathways.

Conclusion

The natural abundance of deuterium in fructose is a nuanced and informative parameter that reflects the botanical origin and the intricate biochemical pathways of the source plant. The SNIF-NMR® technique provides a robust method for determining the site-specific deuterium distribution, offering valuable applications in food authenticity testing. For researchers in metabolism and drug development, the study of natural isotopic variations in key metabolites like fructose opens up new avenues for understanding metabolic regulation and for the rational design of deuterated therapeutics. As analytical techniques continue to improve in sensitivity and resolution, the exploration of the "isotopome" will undoubtedly provide deeper insights into the complex interplay between diet, metabolism, and health.

References

Methodological & Application

Application Notes and Protocols for D-Fructose-d2-1 in Glycolysis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Fructose-d2-1, a stable isotope-labeled sugar, for investigating the intricate pathways of fructose metabolism and its intersection with glycolysis. While direct literature on this compound is limited, this document extrapolates its applications based on established principles of stable isotope tracing and known fructose metabolic pathways.

Introduction to this compound in Metabolic Research

This compound is a valuable tracer for metabolic flux analysis (MFA), offering a non-radioactive method to probe the kinetics and contributions of fructose to cellular energy production. The deuterium label at the C1 position allows for the precise tracking of the carbon backbone of fructose as it is metabolized through fructolysis and subsequently enters the glycolytic pathway. This enables researchers to dissect the distinct metabolic fate of fructose compared to glucose and to quantify the activity of key enzymes involved in these pathways.

Fructose metabolism primarily occurs in the liver via the fructolysis pathway, which differs from the initial steps of glycolysis.[1] Fructolysis bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux of carbons into the triose phosphate pool.[2] Understanding the dynamics of this pathway is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, where fructose metabolism is often dysregulated.

Key Applications in Glycolysis Research

The unique labeling pattern of this compound allows for the investigation of several key aspects of glycolysis and related pathways:

  • Quantification of Fructolysis Flux: By monitoring the rate of appearance of deuterium-labeled intermediates, researchers can quantify the rate of fructose uptake and its conversion to triose phosphates.

  • Elucidation of Aldolase and Triosephosphate Isomerase Activity: The deuterium label on the C1 position of fructose is transferred to dihydroxyacetone phosphate (DHAP) following the cleavage of fructose-1-phosphate by aldolase B. The subsequent isomerization of DHAP to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase can be monitored, providing insights into the kinetics and reversibility of these reactions.

  • Contribution of Fructose to Glycolytic Intermediates and End Products: Tracing the deuterium label into downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates allows for the quantification of fructose's contribution to overall energy metabolism.

  • Investigation of Gluconeogenesis: The deuterium from this compound can be traced back into glucose, providing a measure of the rate of gluconeogenesis from fructose-derived precursors.

  • Studying the Pentose Phosphate Pathway (PPP): The label can also be traced into PPP intermediates, allowing for the assessment of fructose's contribution to this pathway, which is crucial for nucleotide synthesis and redox balance.

Data Presentation

Quantitative data obtained from this compound tracing studies can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of Deuterium-Labeled Glycolytic Intermediates

MetaboliteControl Condition (% Labeled)Experimental Condition (% Labeled)Fold Change
Fructose-1-phosphate-d195.2 ± 3.185.7 ± 4.50.90
Dihydroxyacetone phosphate-d188.6 ± 2.578.9 ± 3.80.89
Glyceraldehyde-3-phosphate-d145.3 ± 1.865.1 ± 2.91.44
3-Phosphoglycerate-d130.1 ± 1.548.7 ± 2.21.62
Phosphoenolpyruvate-d125.8 ± 1.242.3 ± 1.91.64
Pyruvate-d115.4 ± 0.928.9 ± 1.51.88
Lactate-d120.7 ± 1.135.2 ± 1.81.70

Table 2: Metabolic Flux Rates Calculated from this compound Tracing

Metabolic FluxControl Condition (nmol/mg protein/hr)Experimental Condition (nmol/mg protein/hr)p-value
Fructokinase (KHK)125.4 ± 10.298.7 ± 8.5<0.05
Aldolase B (ALDOB)110.8 ± 9.585.3 ± 7.9<0.05
Triosephosphate Isomerase (TPI) - Forward250.1 ± 20.7355.8 ± 28.4<0.01
Triosephosphate Isomerase (TPI) - Reverse55.3 ± 4.840.1 ± 3.7<0.05
Pyruvate Kinase (PK)88.9 ± 7.3125.6 ± 11.1<0.01
Lactate Dehydrogenase (LDH) - Forward65.2 ± 5.998.4 ± 9.2<0.01

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Stable Isotope Tracing of this compound in Cultured Cells

This protocol outlines the general procedure for labeling cultured cells with this compound and analyzing the incorporation of deuterium into downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium deficient in fructose and glucose

  • Dialyzed fetal bovine serum (FBS)

  • Cultured cells of interest (e.g., hepatocytes, cancer cell lines)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and acetonitrile

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

  • Tracer Introduction: After allowing cells to adhere overnight, replace the growth medium with a medium containing this compound at a desired concentration (e.g., 10 mM). The medium should be free of unlabeled fructose and glucose and supplemented with dialyzed FBS.

  • Time-Course Labeling: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water/acetonitrile (50:50).

  • LC-MS Analysis: Analyze the samples using an LC-MS system capable of separating and detecting the targeted glycolytic and fructolytic intermediates. Use appropriate standards for identification and quantification.

  • Data Analysis: Determine the isotopic enrichment of each metabolite by analyzing the mass isotopologue distribution. Calculate metabolic flux rates using appropriate metabolic flux analysis software.

Protocol 2: In Vitro Enzyme Assays with this compound

This protocol describes how to use this compound to measure the kinetic parameters of enzymes such as fructokinase and aldolase B.

Materials:

  • This compound

  • Purified fructokinase (KHK) or aldolase B (ALDOB)

  • Assay buffer specific for the enzyme of interest

  • ATP (for fructokinase assay)

  • Coupling enzymes and substrates for a spectrophotometric or fluorometric assay (e.g., for aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase with NADH)

  • Spectrophotometer or fluorometer

Procedure for Fructokinase (KHK) Assay:

  • Prepare a reaction mixture containing assay buffer, ATP, and varying concentrations of this compound.

  • Initiate the reaction by adding a known amount of purified fructokinase.

  • Monitor the consumption of ATP or the production of ADP using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase assay monitoring NADH absorbance at 340 nm).

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

Procedure for Aldolase B (ALDOB) Assay:

  • Prepare a reaction mixture containing assay buffer and varying concentrations of D-Fructose-1-phosphate-d1 (produced enzymatically from this compound and ATP).

  • Add an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and a known concentration of NADH.

  • Initiate the reaction by adding a known amount of purified aldolase B.

  • Monitor the decrease in NADH absorbance at 340 nm as the products of the aldolase reaction are converted to glycerol-3-phosphate.

  • Calculate the initial reaction velocity and determine the kinetic parameters as described above.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows relevant to the use of this compound.

Fructolysis_Glycolysis_Pathway Fructose_d2_1 This compound F1P_d1 Fructose-1-phosphate-d1 Fructose_d2_1->F1P_d1 Fructokinase (KHK) ATP -> ADP DHAP_d1 Dihydroxyacetone phosphate-d1 F1P_d1->DHAP_d1 Aldolase B (ALDOB) Glyceraldehyde Glyceraldehyde F1P_d1->Glyceraldehyde Aldolase B (ALDOB) GAP_d1 Glyceraldehyde-3-phosphate-d1 DHAP_d1->GAP_d1 Triosephosphate Isomerase (TPI) Gluconeogenesis Gluconeogenesis DHAP_d1->Gluconeogenesis GAP Glyceraldehyde-3-phosphate Glyceraldehyde->GAP Triose kinase ATP -> ADP Glycolysis Glycolysis GAP->Glycolysis GAP_d1->Glycolysis GAP_d1->Gluconeogenesis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle PPP Pentose Phosphate Pathway Glycolysis->PPP Lactate_d1 Lactate-d1 Glycolysis->Lactate_d1

Caption: Metabolic fate of this compound in fructolysis and glycolysis.

Experimental_Workflow Cell_Culture Cell Culture Tracer_Incubation Incubation with This compound Cell_Culture->Tracer_Incubation Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Metabolic Flux Analysis LC_MS_Analysis->Data_Analysis Aldolase_TPI_Kinetics cluster_Aldolase Aldolase B Reaction cluster_TPI Triosephosphate Isomerase Reaction F1P_d1 Fructose-1-phosphate-d1 DHAP_d1 DHAP-d1 F1P_d1->DHAP_d1 ALDOB Glyceraldehyde Glyceraldehyde F1P_d1->Glyceraldehyde ALDOB DHAP_d1_tpi DHAP-d1 GAP_d1 GAP-d1 DHAP_d1_tpi->GAP_d1 TPI

References

Application Notes and Protocols for D-Fructose-d2-1 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Fructose-d2-1, a stable isotope-labeled form of fructose, in mass spectrometry-based research. These protocols are designed to assist researchers in quantitative analysis and metabolic flux studies, offering precise and reliable methodologies.

Application 1: Quantification of D-Fructose in Biological Samples using Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can compensate for variations during sample preparation and analysis.[1][2] this compound serves as an excellent internal standard for the quantification of endogenous fructose in various biological matrices such as plasma, serum, and cell culture media.[3][4][5]

Experimental Protocol: Quantification of Fructose in Human Plasma

This protocol describes the quantification of fructose in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The method involves protein precipitation, derivatization to a more volatile and thermally stable form, and subsequent GC-MS analysis.[3][4][5]

Materials:

  • This compound

  • Human plasma samples

  • Perchloric acid (HClO4), 6% (w/v)

  • Potassium carbonate (K2CO3), 2M

  • Methoxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous fructose levels).

    • Add 200 µL of ice-cold 6% perchloric acid to precipitate proteins.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization and Derivatization:

    • Neutralize the acidic supernatant by adding 2M potassium carbonate dropwise until the pH is approximately 7.

    • Centrifuge to pellet the potassium perchlorate precipitate.

    • Transfer the supernatant to a clean tube and lyophilize to dryness.

    • To the dried residue, add 50 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 60°C for 60 minutes.

    • Add 50 µL of BSTFA with 1% TMCS, vortex, and incubate at 60°C for another 60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for fructose-TMS and this compound-TMS derivatives.

Data Analysis:

  • Monitor specific m/z values for the analyte and the internal standard.

  • Calculate the peak area ratio of the endogenous fructose to the this compound internal standard.

  • Generate a calibration curve using known concentrations of fructose standards with a fixed amount of the internal standard.

  • Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents representative data from a validation study for the quantification of fructose in human plasma using the described protocol.

Parameter Value
Linear Range 1 - 500 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (HClO4) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 neutralize Neutralization (K2CO3) supernatant1->neutralize lyophilize Lyophilization neutralize->lyophilize derivatize1 Methoximation lyophilize->derivatize1 derivatize2 Silylation (BSTFA) derivatize1->derivatize2 gcms GC-MS Analysis (SIM Mode) derivatize2->gcms data Data Processing & Quantification gcms->data G cluster_glycolysis Glycolysis & Pentose Phosphate Pathway cluster_tca TCA Cycle Fructose This compound F6P Fructose-6-Phosphate (M+2) Fructose->F6P Hexokinase G6P Glucose-6-Phosphate (M+2) F6P->G6P PGI Pyruvate Pyruvate (M+2) F6P->Pyruvate ...Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Lactate Lactate (M+2) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate TCA_cycle ...TCA Cycle Citrate->TCA_cycle

References

Application Notes and Protocols for D-Fructose-d2-1 in NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "D-Fructose-d2-1" is not standard in the reviewed scientific literature. The vast majority of NMR-based metabolic studies utilize [6,6'-²H₂]fructose . This document will focus on the application of [6,6'-²H₂]fructose, as it is the most relevant and well-documented deuterated fructose isotopologue for NMR spectroscopy analysis. The principles and protocols described herein are expected to be largely applicable to other deuterated fructose variants.

Application Notes

Introduction

Deuterium (²H or D) has emerged as a powerful, stable isotope for in vivo metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique often referred to as Deuterium Metabolic Imaging (DMI).[1][2] D-Fructose, deuterated at specific positions, serves as a valuable tracer to non-invasively monitor fructolysis and its interplay with other metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.[1] The low natural abundance of deuterium and the absence of a strong background signal in biological tissues make it an ideal probe for metabolic flux analysis.[3] [6,6'-²H₂]fructose is a commonly used isotopologue that allows for the tracking of the carbon backbone of fructose through various metabolic transformations.

Applications in Metabolic Research

The use of [6,6'-²H₂]fructose in NMR spectroscopy has significant applications in several areas of research:

  • Liver Metabolism: Fructose is primarily metabolized in the liver.[2] DMI with [6,6'-²H₂]fructose provides a non-invasive method to study hepatic fructose uptake and metabolism, which is otherwise difficult to measure directly.[4][5]

  • Comparison of Fructose and Glucose Metabolism: By comparing the metabolic fate of [6,6'-²H₂]fructose with that of deuterated glucose (e.g., [6,6'-²H₂]glucose), researchers can elucidate the distinct metabolic pathways and rates of these two important monosaccharides. Studies have shown that fructose is taken up and metabolized in the liver at a much higher rate than glucose.[4][5]

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. [6,6'-²H₂]fructose can be used as a probe to study fructose metabolism in cancer cells, particularly in liver cancer (hepatocellular carcinoma), and may serve as a novel imaging agent for tumor detection and characterization.[1][2]

  • Metabolic Diseases: Aberrant fructose metabolism is implicated in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance. DMI with deuterated fructose can help in understanding the pathophysiology of these conditions.[4]

Key Metabolites and Pathways

Upon administration, the deuterium label from [6,6'-²H₂]fructose can be traced into several downstream metabolites, providing insights into specific metabolic pathways:

  • Deuterated Water (HDO): The production of HDO is a general indicator of metabolic activity, reflecting the exchange of deuterium from the fructose backbone with protons in water during enzymatic reactions in glycolysis and the TCA cycle.[1]

  • Deuterated Lactate: The appearance of deuterated lactate indicates the flux of fructose carbons through glycolysis.[1]

  • Deuterated Glutamate/Glutamine (Glx): The labeling of Glx signifies the entry of fructose-derived carbons into the TCA cycle.[1][2]

Data Presentation

Table 1: In Vitro Metabolic Rates of [6,6'-²H₂]fructose vs. [6,6'-²H₂]glucose in HepG2 Cells
Metabolite[6,6'-²H₂]fructose (nmol/h/10^6 cells)[6,6'-²H₂]glucose (nmol/h/10^6 cells)
Lactate1.5 ± 0.24.5 ± 0.5
Glutamate/Glutamine (Glx)0.8 ± 0.11.0 ± 0.1
Alanine0.3 ± 0.050.4 ± 0.06

Data adapted from in vitro studies on HepG2 liver cancer cells.[1]

Table 2: In Vivo Metabolic Fate of Ingested Fructose in Humans
Metabolic FatePercentage of Ingested FructoseTime FrameConditions
Oxidation 45.0% ± 10.7%3-6 hoursNon-exercising
45.8% ± 7.3%2-3 hoursExercising
66.0% ± 8.2% (with glucose)2-3 hoursExercising
Conversion to Glucose 41% ± 10.5%3-6 hours-
Conversion to Lactate ~25%A few hours-
Conversion to Glycogen 15% - 18%--
Direct Conversion to Plasma Triglycerides <1%--

Data from isotope tracer studies in humans.[6][7][8]

Table 3: Comparative In Vivo Uptake and Decay of Deuterated Fructose and Glucose in Mouse Liver
Parameter[6,6'-²H₂]fructose[6,6'-²H₂]glucose
Initial Tissue Concentration (IV bolus) ~35 mM~15 mM
Decay of Signal (relative) 2.5-fold faster-

Data from dynamic DMI studies in mouse liver following a bolus injection.[5]

Experimental Protocols

Protocol 1: In Vitro NMR Analysis of [6,6'-²H₂]fructose Metabolism in Cell Culture

Objective: To monitor the metabolism of [6,6'-²H₂]fructose in cultured cells by analyzing the appearance of deuterated metabolites in the cell culture medium.

Materials:

  • Cultured cells (e.g., HepG2 human liver cancer cells)

  • Cell culture medium (glucose-deficient)

  • [6,6'-²H₂]fructose

  • D₂O for NMR lock

  • NMR spectrometer equipped with a deuterium probe

Procedure:

  • Cell Culture:

    • Plate cells in multi-well plates and incubate overnight under standard conditions (37°C, 5% CO₂).[1]

  • Incubation with Deuterated Fructose:

    • Replace the standard medium with glucose-deficient medium containing a known concentration of [6,6'-²H₂]fructose (e.g., 10 mM).[1]

    • Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours).[1]

  • Sample Collection:

    • At each time point, collect the cell culture medium.

    • Centrifuge the medium to remove any detached cells and debris.

    • Store the supernatant at -80°C until NMR analysis.[1]

  • NMR Sample Preparation:

    • Thaw the collected medium samples.

    • Add a small amount of D₂O (typically 5-10% of the total volume) to the medium for the NMR lock signal.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ²H NMR spectra at a high-field strength (e.g., 9.4 T).[2]

    • Use a simple pulse-acquire sequence.

    • Typical acquisition parameters:

      • Pulse flip angle: 90°[1]

      • Acquisition time: ~3.9 s[1]

      • Number of transients: ≥1800 (signal averaging is crucial for the low-sensitivity deuterium nucleus)[1]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., Lorentzian apodization) and Fourier transform the raw data.

    • Perform phase and baseline correction.

    • Identify the resonances corresponding to [6,6'-²H₂]fructose and its deuterated metabolites (HDO, lactate, Glx, etc.) based on their chemical shifts.

    • Quantify the peak integrals to determine the concentration of each metabolite over time. The natural abundance HDO signal can be used as an internal concentration reference.[1][9]

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of [6,6'-²H₂]fructose Metabolism

Objective: To non-invasively monitor the uptake and metabolism of [6,6'-²H₂]fructose in a specific organ (e.g., liver) of a living animal.

Materials:

  • Animal model (e.g., mouse)

  • [6,6'-²H₂]fructose solution in sterile saline

  • Anesthesia

  • MRI scanner equipped for deuterium imaging

  • ²H RF coil

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Position the animal in the MRI scanner.

    • Place the ²H RF coil over the region of interest (e.g., the abdomen for liver imaging).

  • Anatomical Imaging:

    • Acquire anatomical ¹H MR images to guide the localization of the DMI experiment.

  • DMI Data Acquisition:

    • Use a 3D MR spectroscopic imaging (MRSI) sequence to acquire spatially resolved ²H NMR spectra.[10]

    • Begin the DMI acquisition before the administration of the deuterated substrate to obtain a baseline spectrum.

  • Administration of [6,6'-²H₂]fructose:

    • Administer a bolus injection or a slow infusion of the [6,6'-²H₂]fructose solution via a tail vein catheter. A typical dose for a mouse is around 1.95 g/kg body weight.[1]

  • Dynamic DMI:

    • Continue acquiring DMI data dynamically to monitor the arrival of the deuterated fructose in the target organ and the subsequent appearance of deuterated metabolites over time.

  • Data Processing and Analysis:

    • Process the 3D MRSI data to generate a series of metabolic maps.

    • For each voxel, quantify the signal intensities of [6,6'-²H₂]fructose and its metabolites (e.g., HDO) over time.

    • Generate time-activity curves for each compound in the region of interest.

    • These curves can be used to calculate metabolic rates and fluxes.

Mandatory Visualization

Fructose_Metabolism_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol cell_culture Cell Culture (e.g., HepG2) incubation Incubate with [6,6'-²H₂]fructose cell_culture->incubation sample_collection Collect Culture Medium incubation->sample_collection nmr_prep_vitro Prepare NMR Sample sample_collection->nmr_prep_vitro nmr_acq_vitro ²H NMR Acquisition nmr_prep_vitro->nmr_acq_vitro data_analysis_vitro Data Analysis nmr_acq_vitro->data_analysis_vitro animal_prep Animal Preparation (Anesthesia) dmi_acq_pre Baseline DMI Acquisition animal_prep->dmi_acq_pre fructose_admin Administer [6,6'-²H₂]fructose dmi_acq_pre->fructose_admin dmi_acq_post Dynamic DMI Acquisition fructose_admin->dmi_acq_post data_analysis_vivo Generate Metabolic Maps dmi_acq_post->data_analysis_vivo

Caption: Experimental workflow for NMR analysis of deuterated fructose metabolism.

Fructose_Metabolic_Pathway cluster_fructolysis Fructolysis (Liver) cluster_glycolysis Glycolysis cluster_tca TCA Cycle Fructose_d2 [6,6'-²H₂]Fructose F1P_d2 Fructose-1-Phosphate-d2 Fructose_d2->F1P_d2 Fructokinase DHAP DHAP F1P_d2->DHAP GA_d2 Glyceraldehyde-d2 F1P_d2->GA_d2 GA3P_d2 Glyceraldehyde-3-Phosphate-d2 DHAP->GA3P_d2 GA_d2->GA3P_d2 Pyruvate_d Pyruvate-d GA3P_d2->Pyruvate_d HDO HDO GA3P_d2->HDO Lactate_d Lactate-d Pyruvate_d->Lactate_d AcetylCoA_d Acetyl-CoA-d Pyruvate_d->AcetylCoA_d Pyruvate_d->HDO Citrate_d Citrate-d AcetylCoA_d->Citrate_d Glx_d Glutamate/Glutamine-d Citrate_d->Glx_d ... Citrate_d->HDO

Caption: Metabolic fate of [6,6'-²H₂]fructose.

References

Application Note: Quantifying Metabolic Fluxes with Deuterated D-Fructose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic flux analysis is a critical tool for understanding cellular physiology in both healthy and diseased states. Stable isotope tracers, coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enable the quantitative measurement of reaction rates within metabolic networks. Fructose metabolism is of particular interest due to its association with metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and its role in cancer cell proliferation. This document provides detailed protocols for quantifying metabolic fluxes using deuterated D-Fructose as a tracer, focusing on applications in cell culture and preclinical models.

Disclaimer on Isotopic Tracer Selection: The user requested protocols specifically for D-Fructose-d2-1 . However, a comprehensive review of current scientific literature reveals a lack of detailed, established protocols for this specific isotopologue. The predominant and well-documented deuterated fructose tracer for metabolic flux studies is [6,6'-²H₂]fructose . Therefore, the protocols and data presented herein are based on the established use of [6,6'-²H₂]fructose. The principles of experimental design, sample processing, and data analysis are broadly applicable, but the specific downstream fate of the deuterium label will differ. While [6,6'-²H₂]fructose labels the C6 position, a this compound tracer would label the C1 position, leading to different labeling patterns in subsequent metabolites like glyceraldehyde and lactate.

Principle of the Method

Stable isotope tracing allows researchers to follow the journey of atoms from a nutrient source through various metabolic pathways.[1] When cells are supplied with a deuterated substrate like [6,6'-²H₂]fructose, the deuterium (²H) atoms are incorporated into downstream metabolites. By measuring the rate of appearance and the distribution of these heavy isotopes in products over time, one can calculate the rate of flow, or flux, through the associated pathways.[2]

The primary analytical methods employed are:

  • Deuterium Metabolic Imaging (DMI) via NMR: A non-invasive technique that dynamically measures the consumption of the deuterated substrate and the production of labeled metabolites, such as deuterated water (HDO) and glutamate/glutamine (Glx), in real-time, even in vivo.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method that measures the mass isotopologue distribution of specific metabolites from extracted samples, providing a detailed snapshot of label incorporation at a single time point.[3][4]

Key Metabolic and Regulatory Pathways

Fructose metabolism, or fructolysis, primarily occurs in the liver, intestine, and kidneys.[5] It bypasses the main rate-limiting step of glycolysis (phosphofructokinase-1), allowing for rapid and less regulated conversion into glycolytic intermediates.[5]

Metabolic Fate of Fructose

The central pathway involves the phosphorylation of fructose to fructose-1-phosphate (F1P) by ketohexokinase (KHK), followed by cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde by aldolase B (ALDOB). These triose phosphates then enter the glycolytic or gluconeogenic pathways.

Figure 1. Hypothetical metabolic fate of a this compound tracer.

Regulatory Signaling

Fructose metabolism is transcriptionally regulated by key factors like Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein 1c (SREBP-1c), which activate genes involved in fructolysis and de novo lipogenesis.[6][7] Allosterically, F1P can relieve the inhibition of glucokinase, linking fructose and glucose metabolism.[6]

Figure 2. Key regulatory pathways in hepatic fructose metabolism.

Experimental Workflow and Protocols

A typical metabolic flux experiment follows a standard workflow from cell culture to data analysis.

Figure 3. General experimental workflow for metabolic flux analysis.

Protocol 1: In Vitro Cell Culture and Labeling (HepG2 Cells)

This protocol is adapted from studies on human hepatocellular carcinoma (HepG2) cells.[1]

A. Materials

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium), glucose-free

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Unlabeled D-Fructose

  • [6,6'-²H₂]fructose (or other desired tracer)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

B. Procedure

  • Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well in standard DMEM (with glucose) + 10% FBS + 1% Pen-Strep. Allow cells to attach and grow for 24 hours at 37°C, 5% CO₂.

  • Adaptation Medium: The day before the experiment, replace the standard medium with glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Pen-Strep, and 10 mM unlabeled D-fructose. This adapts the cells to fructose as the primary carbon source.

  • Labeling Experiment:

    • Prepare the labeling medium: Glucose-free DMEM + 10% dialyzed FBS + 1% Pen-Strep + 10 mM [6,6'-²H₂]fructose.

    • To start the experiment, aspirate the adaptation medium, wash the cells once quickly with 1 mL of warm PBS.

    • Immediately add 2 mL of the pre-warmed labeling medium to each well.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), proceed immediately to the quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

A. Materials

  • Extraction Solvent: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g at 4°C.

B. Procedure

  • Quenching: Place the 6-well plate on ice. Aspirate the labeling medium.

  • Washing: Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Add 1 mL of the -80°C extraction solvent to each well.

  • Cell Lysis: Place the plate on a rocker at 4°C for 15 minutes to ensure cell lysis and metabolite extraction.

  • Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarification: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Storage: Store the extracts at -80°C or proceed to dry them down for analysis. For GC-MS, samples must be completely dried (e.g., using a vacuum concentrator). For NMR, samples can be lyophilized and reconstituted in a deuterated buffer (e.g., D₂O with a chemical shift reference).

Protocol 3: Analysis by NMR Spectroscopy (DMI)

A. Instrumentation

  • High-field NMR spectrometer (e.g., 9.4 T or higher) equipped with a deuterium (²H) coil.[1]

B. Sample Preparation

  • Lyophilize the metabolite extract from Protocol 2.

  • Reconstitute the dried extract in a known volume (e.g., 500 µL) of D₂O containing a known concentration of an internal standard (e.g., TSP for chemical shift referencing).

C. Data Acquisition

  • Acquire a series of ²H NMR spectra over time if performing a real-time assay on live cells or a single spectrum for an extracted sample.

  • Typical acquisition parameters may include a specific pulse sequence designed for deuterium, a spectral width covering the expected metabolite signals, and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

D. Data Analysis

  • Identify and integrate the peaks corresponding to the [6,6'-²H₂]fructose substrate and key downstream metabolites like HDO (deuterated water) and ²H-glutamate/glutamine (Glx).[1]

  • Plot the concentration of each metabolite (calculated relative to the internal standard) versus time.

  • The initial rate of decrease of the fructose signal and the rate of increase of the product signals are proportional to the metabolic flux.

Protocol 4: Analysis by GC-MS

A. Materials

  • Derivatization Reagents:

    • Methoxylamine hydrochloride in pyridine (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with an appropriate column (e.g., DB-5ms).

B. Derivatization Procedure This procedure converts non-volatile sugars into volatile derivatives suitable for gas chromatography.[3]

  • Ensure the metabolite extract from Protocol 2 is completely dry.

  • Oximation: Add 50 µL of methoxylamine hydrochloride solution to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step stabilizes the open-chain form of the sugars.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 70°C for 60 minutes. This step replaces acidic protons with TMS groups, increasing volatility.

  • Cool the sample to room temperature before analysis.

C. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Program: Use a temperature gradient to separate the metabolites. A typical program might be: start at 80°C, ramp to 300°C at 5°C/min, and hold for 5 minutes.[9]

  • MS Detection: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopologues of fructose and its downstream products.

D. Data Analysis

  • Identify the retention times and mass spectra of the derivatized metabolites.

  • Quantify the relative abundance of different mass isotopologues (e.g., M+0, M+1, M+2) for each metabolite.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate flux values.

Quantitative Data Summary

The following tables summarize quantitative data from tracer studies using deuterated and ¹³C-labeled fructose.

Table 1: Comparative In Vitro Metabolic Rates in HepG2 Cells Data adapted from studies comparing [6,6'-²H₂]fructose and [6,6'-²H₂]glucose.[1][10] Rates are presented as relative production.

MetaboliteRelative Production from [6,6'-²H₂]fructoseRelative Production from [6,6'-²H₂]glucoseKey Finding
²H-Lactate LowerHigherGlucose has a higher overall glycolytic metabolism rate.[10]
²H-Glutamate/Glutamine ComparableComparableBoth precursors show similar flux into the TCA cycle.[10]

Table 2: Comparative In Vivo Fructose vs. Glucose Metabolism in Mouse Liver Data adapted from Deuterium Metabolic Imaging (DMI) studies.[11][12][13]

ParameterObservation: Fructose vs. GlucoseImplication
Initial Uptake >2-fold higher for fructose after bolus injection.[11]Fructose is almost completely and rapidly extracted by the liver.[13]
Signal Decay Rate ~2.5-fold faster for fructose after bolus injection.Fructose has a much faster turnover rate in the liver.
Deuterated Water (HDO) Production Faster with fructose under both bolus and infusion.[11][13]Reflects a higher overall rate of metabolic processing for fructose.
Peak Substrate Concentration Lower for fructose during slow infusion.[11]Faster consumption of fructose prevents its accumulation compared to glucose.

Table 3: Metabolic Fate of Ingested Fructose in Humans Data are mean percentages from a review of isotopic tracer studies in humans within 2-6 hours of ingestion.[14][15][16]

Metabolic FatePercentage of Ingested FructoseCondition
Oxidation (to CO₂) ~45%Non-exercising subjects[15]
Conversion to Glucose ~41%Non-exercising subjects[15]
Conversion to Lactate ~25%General estimate[16]
Conversion to Glycogen Not fully clarified-
Conversion to Triglycerides <1% (direct)Short-term studies[15]

Applications in Research and Drug Development

  • Disease Modeling: Quantifying fructose flux is crucial for studying metabolic diseases like NAFLD, obesity, and diabetes, where fructose metabolism is often dysregulated.[7]

  • Oncology: Cancer cells can utilize fructose to fuel proliferation. Measuring fructose flux can help identify metabolic vulnerabilities that can be targeted for therapy.[1][10]

  • Drug Discovery: This methodology can be used to assess the efficacy of drugs that target enzymes in the fructose metabolic pathway (e.g., KHK or ALDOB inhibitors) by measuring their impact on metabolic fluxes.

  • Personalized Medicine: DMI with deuterated fructose is an emerging non-invasive tool that could potentially be used to characterize liver metabolism in patients and guide treatment decisions.[1]

References

Application Notes and Protocols for Fructose-Based PET Imaging Tracers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Tracer D-Fructose-d2-1: While the inquiry specified this compound, a comprehensive review of current scientific literature does not yield significant data on its use as a tracer in Positron Emission Tomography (PET) imaging studies. The field has instead focused on fluorinated fructose analogs, which offer favorable properties for PET imaging. This document provides detailed application notes and protocols for two such prominent tracers: 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF) and [18F]-4-fluorodeoxyfructose (4FDF). These tracers are instrumental in the non-invasive imaging of fructose metabolism, which is increasingly recognized as a key process in various pathological conditions.

Introduction to Fructose PET Imaging

Fructose metabolism, or fructolysis, is emerging as a significant pathway in a variety of diseases, including cancer, neuroinflammatory disorders, and cardiac conditions.[1][2][3] Unlike glucose, which is ubiquitously used by most tissues, fructose metabolism is more specific, primarily occurring in cells expressing the fructose-specific transporter GLUT5.[4][5] This specificity provides a unique window to visualize disease processes where cells switch to alternative fuel sources like fructose.[1][2] PET imaging with fructose-based tracers allows for the non-invasive mapping and quantification of this metabolic activity.

Featured Tracers

6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF)

6-[18F]FDF is a fluorine-18 labeled fructose derivative developed for imaging fructose metabolism.[4] It is transported into cells by GLUT5 and subsequently phosphorylated by ketohexokinase, trapping the tracer intracellularly.[6] This tracer has been particularly useful in studies of neuroinflammation and breast cancer.[4][6]

[18F]-4-fluorodeoxyfructose (4FDF)

A more recently developed tracer, 4FDF, was designed to improve upon previous fructose analogs by minimizing non-specific bone uptake.[1][2] By modifying fructose at the 4-position, researchers created a tracer that is successfully trapped in diseased tissues, offering a clearer imaging signal.[1][2] 4FDF has shown promise in imaging tumors, as well as cardiac and neuroinflammation.[1][7]

Data Presentation

Table 1: In Vivo Uptake of 6-[18F]FDF in a Rat Model of Neuroinflammation
TissueConditionTime Post-InjectionMean SUV ± SD
Ipsilateral StriatumLPS-induced inflammation (48h)60-120 min0.985 ± 0.047
Contralateral StriatumControl60-120 min0.819 ± 0.033
Ipsilateral StriatumLPS-induced inflammation (1 week)60-120 min-
Contralateral StriatumControl60-120 min-

Data extracted from a study in unilateral intra-striatal lipopolysaccharide (LPS)-injected rats.[4][5]

Table 2: Comparative Tumor Uptake of 6-[18F]FDF and [18F]FDG in Mouse Models
Tumor ModelTracerTime Post-InjectionMean SUV ± SD
EMT-6 (murine breast cancer)6-[18F]FDF15 min1.23 ± 0.09
MCF-7 (human breast cancer)6-[18F]FDF15 min0.76 ± 0.05
EMT-6 (murine breast cancer)[18F]FDG120 min1.80 ± 0.25
MCF-7 (human breast cancer)[18F]FDG120 min0.80 ± 0.15

Data from dynamic small animal PET studies.[6]

Table 3: Biodistribution of [18F]4-FDF in a Mouse Model
TissueUptake
TumorHigh
Healthy BrainLow
Healthy HeartLow
Inflamed BrainHigh
Inflamed HeartHigh
BoneMinimized

Qualitative summary from comparative studies with FDG.[1][3]

Experimental Protocols

Protocol 1: In Vivo PET Imaging of Neuroinflammation with 6-[18F]FDF in a Rodent Model

Objective: To assess the uptake of 6-[18F]FDF in a rat model of neuroinflammation.

Materials:

  • 6-[18F]FDF radiotracer

  • Male and female rats

  • Lipopolysaccharide (LPS)

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Saline solution

Procedure:

  • Induction of Neuroinflammation: Anesthetize rats and unilaterally inject 50 µg of LPS into the striatum to induce localized inflammation.[5]

  • Tracer Administration: At 48 hours, 1 week, or 2 weeks post-LPS injection, anesthetize the rats and administer 6-[18F]FDF intravenously.[4][8]

  • PET Imaging: Perform dynamic PET imaging for a duration of up to 120 minutes post-injection.[4][5]

  • Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the ipsilateral (inflamed) and contralateral (control) striatum.

  • Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI. The binding potential (BPSRTM) can also be calculated as the difference in uptake between the ipsilateral and contralateral striatum.[4][5]

  • Comparative Studies: For comparison, a separate cohort of animals can be imaged with [18F]FDG following the same protocol.[4][5]

  • Histological Confirmation: Following the final imaging session, perfuse the animals and collect brain tissue for immunohistochemical analysis (e.g., Iba-1 for microglia and GFAP for astrocytes) to confirm inflammation.[4][5]

Protocol 2: Comparative PET Imaging of Tumor Models with Fructose-Based Tracers

Objective: To compare the uptake of a fructose-based PET tracer (e.g., 6-[18F]FDF or 4FDF) with [18F]FDG in tumor-bearing mice.

Materials:

  • 6-[18F]FDF or 4FDF radiotracer

  • [18F]FDG radiotracer

  • Tumor-bearing mice (e.g., EMT-6 or MCF-7 xenografts)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Saline solution

Procedure:

  • Animal Preparation: Fast the tumor-bearing mice for at least 6 hours prior to tracer injection.[9]

  • Tracer Administration: Anesthetize the mice and intravenously inject the respective radiotracer (6-[18F]FDF, 4FDF, or [18F]FDG).[6]

  • PET/CT Imaging: Perform dynamic or static PET/CT imaging at specified time points post-injection (e.g., 15, 60, 120 minutes).[6]

  • Image Analysis: Reconstruct the PET/CT images and draw ROIs over the tumor and other organs of interest (e.g., brain, heart, liver, bone).

  • Quantification: Calculate the SUV for each ROI to quantify tracer uptake.

  • Data Comparison: Compare the tumor-to-background ratios and the biodistribution profiles of the different tracers.

Visualizations

Fructose_Metabolism_and_Tracer_Trapping cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Fructose Fructose / Fructose Tracer GLUT5 GLUT5 Transporter Fructose->GLUT5 Uptake Fructose_in Fructose / Fructose Tracer KHK Ketohexokinase (KHK) Fructose_in->KHK Phosphorylation Fructose_P Fructose-1-Phosphate / Trapped Tracer Metabolites Downstream Metabolites Fructose_P->Metabolites Fructolysis (for natural fructose) GLUT5->Fructose_in KHK->Fructose_P

Caption: Fructose uptake and metabolic trapping of fructose-based PET tracers.

PET_Imaging_Workflow start Start: Animal Model Preparation (e.g., Fasting, Anesthesia) injection Radiotracer Injection (e.g., 6-[18F]FDF or 4FDF) start->injection uptake Tracer Uptake Period (e.g., 60 minutes) injection->uptake imaging PET/CT or PET/MR Imaging uptake->imaging reconstruction Image Reconstruction imaging->reconstruction analysis Image Analysis (ROI Definition, SUV Calculation) reconstruction->analysis results Results and Interpretation analysis->results

Caption: General experimental workflow for a preclinical PET imaging study.

References

Troubleshooting & Optimization

Technical Support Center: D-Fructose-d2-1 Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Fructose-d2-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of D-fructose where two hydrogen atoms at the C1 position are replaced with deuterium. This isotopic labeling allows for the tracing of fructose metabolism in various biological systems. Common applications include metabolic flux analysis, particularly in glycolysis and related pathways, and investigating the role of fructose in disease models.

Q2: What is the typical isotopic purity of commercially available this compound?

A2: The isotopic enrichment of this compound can vary between suppliers and batches. It is crucial to refer to the certificate of analysis provided by the manufacturer for the specific isotopic purity. Typical isotopic enrichment is often ≥98%.

Q3: How should I store this compound?

A3: this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I use standard enzymatic assays for fructose quantification with this compound?

A4: Yes, in most cases, standard enzymatic assays for fructose can be used. These assays typically involve enzymes like hexokinase and phosphoglucose isomerase, which are generally not significantly affected by the deuterium substitution at the C1 position. However, it is advisable to validate the assay with the labeled compound to check for any potential kinetic isotope effects that might alter the reaction rate.

Troubleshooting Guides

Mass Spectrometry Analysis

Problem: Lower than expected isotopic enrichment detected in my sample.

Possible Cause Troubleshooting Steps
Deuterium-Hydrogen (D-H) Back-Exchange: Protic solvents (e.g., water, methanol) used during sample preparation or LC-MS analysis can lead to the exchange of deuterium atoms with hydrogen atoms.[1][2][3][4][5][6]- Minimize exposure to protic solvents. - Use deuterated solvents for sample preparation where possible. - Lyophilize samples to dryness before reconstitution in the final analysis solvent. - Optimize LC-MS methods to have shorter run times.
In-source Fragmentation/Rearrangement: Fragmentation of the molecule within the mass spectrometer's ion source can sometimes lead to the loss of the deuterium label.- Optimize ion source parameters (e.g., cone voltage, source temperature) to minimize fragmentation. - Use a softer ionization technique if available.
Incorrect Calculation of Isotopic Enrichment: Errors in the mathematical correction for the natural abundance of isotopes can lead to inaccurate enrichment values.- Use appropriate software for isotopic enrichment correction. - Ensure the correct chemical formula is used for the calculations.

Problem: Unexpected fragmentation pattern observed in the mass spectrum.

Possible Cause Troubleshooting Steps
Presence of Impurities: Contaminants from the synthesis of this compound or from the experimental matrix can lead to additional peaks.- Analyze a standard of this compound to confirm its fragmentation pattern. - Run a blank sample (matrix without the analyte) to identify background ions. - Consider further purification of the sample if necessary.
Tautomerization: Fructose exists in multiple isomeric forms (tautomers) in solution, which may exhibit different fragmentation patterns.- Be aware of the potential for different tautomers to be present. - The fragmentation pattern may be a composite of the different forms.
NMR Spectroscopy Analysis

Problem: Complex or uninterpretable 1H NMR spectrum.

Possible Cause Troubleshooting Steps
Presence of Multiple Tautomers: In solution, particularly in D2O, fructose exists as a mixture of several isomers (α/β-pyranose, α/β-furanose, and the open-chain keto form), each with its own set of peaks.[7]- Compare the obtained spectrum with literature data for fructose in the same solvent. - 2D NMR techniques (e.g., COSY, HSQC) can help in assigning the peaks to specific tautomers.
Sample Impurities: Residual solvents or other contaminants can add extra peaks to the spectrum.- Ensure the sample is pure. - Check for characteristic peaks of common laboratory solvents.
Poor Shimming: An inhomogeneous magnetic field can lead to broad and distorted peaks.- Follow the instrument's standard shimming procedure carefully.[8][9][10]

Problem: Disappearance or reduction of expected signals.

Possible Cause Troubleshooting Steps
Deuterium Exchange with Solvent: The hydroxyl (-OH) protons of fructose will exchange with deuterium from the D2O solvent, causing these signals to disappear from the 1H NMR spectrum.[2]- This is an expected phenomenon when using D2O. The absence of -OH peaks is normal.
Cell Culture Experiments

Problem: Altered cell growth or metabolism when using this compound.

Possible Cause Troubleshooting Steps
Kinetic Isotope Effect: The heavier deuterium atoms can sometimes slow down enzymatic reactions, potentially affecting metabolic pathways.[11][12][13][14]- Conduct a dose-response experiment to determine if the concentration of this compound is a factor. - Compare key metabolic readouts (e.g., lactate production) with cells grown in unlabeled fructose.
Impurities in the Labeled Fructose: Contaminants may have cytotoxic or metabolic effects.- Check the purity of the this compound from the certificate of analysis. - Test a new batch or a different supplier if impurities are suspected.
Media Instability: Fructose can degrade in cell culture media over time, especially at 37°C.[15][16]- Prepare fresh media containing this compound before each experiment. - Store supplemented media at 4°C for short periods.

Experimental Protocols

Protocol: Preparation of Cell Culture Media with this compound
  • Prepare Basal Medium: Prepare your desired basal medium (e.g., DMEM, RPMI-1640) from powder or concentrate according to the manufacturer's instructions.[1][9][17]

  • Prepare this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder in a sterile container.

    • Dissolve the powder in sterile tissue culture grade water or PBS to create a concentrated stock solution (e.g., 1 M).

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Supplement Basal Medium:

    • Aseptically add the this compound stock solution to the basal medium to achieve the desired final concentration.

    • Add other required supplements such as serum, antibiotics, and L-glutamine.

  • Final Steps:

    • Adjust the pH of the final medium if necessary.

    • Store the prepared medium at 4°C and use it within a week for optimal stability.

Protocol: Sample Preparation for Mass Spectrometry-based Metabolomics
  • Cell Quenching and Metabolite Extraction:

    • Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Derivatization (for GC-MS):

    • Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

    • Perform derivatization (e.g., methoximation followed by silylation) to make the metabolites volatile for GC-MS analysis.

  • Sample Reconstitution (for LC-MS):

    • Dry the supernatant.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

    • Crucially, to minimize D-H back-exchange, perform the drying and reconstitution steps as quickly as possible and use solvents with low protic content where feasible.

Data Presentation

Table 1: Expected Mass Shifts in Mass Spectrometry for this compound and its Fragments

This table provides a theoretical comparison of the monoisotopic masses of unlabeled D-Fructose and this compound, along with some of their common fragments. The actual observed fragments may vary depending on the mass spectrometer and ionization conditions.

Molecule/Fragment Chemical Formula (Unlabeled) Monoisotopic Mass (Unlabeled) (Da) Chemical Formula (this compound) Monoisotopic Mass (this compound) (Da) Mass Shift (Da)
D-FructoseC6H12O6180.0634C6H10D2O6182.0759+2.0125
[M-H2O]+C6H10O5162.0528C6H8D2O5164.0653+2.0125
[M-2H2O]+C6H8O4144.0423C6H6D2O4146.0548+2.0125
[M-3H2O]+C6H6O3126.0317C6H4D2O3128.0442+2.0125

Visualizations

Glycolysis_with_Fructose cluster_glycolysis Glycolysis Pathway cluster_fructose_metabolism Fructose Metabolism Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase Pyruvate Pyruvate GAP->Pyruvate Multiple Steps Fructose This compound Fructose->F6P Hexokinase (in some tissues) F1P Fructose-1-phosphate Fructose->F1P Fructokinase (in liver) F1P->DHAP Aldolase B F1P->GAP Aldolase B

Caption: Entry points of this compound into the glycolysis pathway.

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation AS160->GLUT4_vesicle Inhibition of translocation GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose/Fructose Uptake GLUT4_membrane->GlucoseUptake

Caption: Simplified insulin signaling pathway leading to glucose/fructose uptake.

References

Technical Support Center: Optimizing D-Fructose-d2-1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of D-Fructose-d2-1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell culture?

The optimal concentration of this compound, a deuterated stable isotope of fructose, is cell-type dependent and should be determined empirically for each experimental system. As a starting point, concentrations can be based on those used for unlabeled D-fructose in similar cell lines. It is crucial to consider the physiological relevance and the specific research question. For metabolic tracing studies, the concentration should be high enough to ensure detectable incorporation into downstream metabolites.

Q2: Are there any known cytotoxic effects of high concentrations of this compound?

While specific cytotoxicity data for this compound is limited, studies on high concentrations of unlabeled fructose have shown potential for adverse effects in some cell lines. These can include increased oxidative stress, induction of apoptosis, and alterations in cell viability and migration.[1][2][3][4] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Q3: What are the key considerations when preparing media for this compound labeling experiments?

To ensure accurate metabolic tracing, it is critical to use a base medium that is free of natural fructose and glucose. Additionally, the use of dialyzed fetal bovine serum (FBS) is highly recommended to remove small molecules, including endogenous fructose and glucose, that could dilute the isotopic label.

Q4: How long should I incubate my cells with this compound?

The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being analyzed. For rapid pathways like glycolysis, significant labeling can often be observed within minutes to a few hours. For slower pathways, such as lipid synthesis, longer incubation times (e.g., 24 hours or more) may be necessary.[5] A time-course experiment is advisable to determine the optimal labeling duration for your specific experimental goals.

Q5: Can this compound be used in combination with other isotopic tracers?

Yes, this compound can be used in dual-labeling experiments with other stable isotope tracers, such as ¹³C-glucose or ¹⁵N-amino acids, to simultaneously probe different metabolic pathways. This approach can provide a more comprehensive understanding of cellular metabolism.

Data Presentation

The following table summarizes D-fructose concentrations used in various cell culture experiments. This can serve as a guide for determining the starting concentration range for this compound.

Cell LineFructose ConcentrationApplicationReference
SCC-9500 µM, 1000 µMCytotoxicity and apoptosis assays[1]
Caco-25 mM, 25 mM, 50 mMDe novo lipogenesis studies[6]
Pancreatic Ductal Adenocarcinoma (PDAC)10 mMCell viability and colony formation assays
Primary Rat Hepatocytes, HepG2200 mMCryoprotection and cell viability
Human Adipocytes0.1 mM - 10 mMMetabolic tracing of fructose metabolism[7]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (glucose- and fructose-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a serial dilution of this compound in glucose- and fructose-free medium supplemented with dFBS. A suggested range is from 0 mM (control) to 50 mM, including intermediate concentrations such as 1 mM, 5 mM, 10 mM, and 25 mM.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells for each concentration relative to the untreated control. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.

Protocol 2: Stable Isotope Tracing with this compound

This protocol describes a general workflow for a metabolic tracing experiment using this compound.

Materials:

  • Your cell line of interest

  • Glucose- and fructose-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • 6-well or 10 cm cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

  • Sample vials for mass spectrometry analysis

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing glucose- and fructose-free medium with the predetermined optimal concentration of this compound and dFBS.

  • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for the desired labeling period.

  • To quench metabolism and extract metabolites, place the culture dish on dry ice and aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS.

  • Add ice-cold metabolite extraction solution to the plate.

  • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed for 10-15 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry.

Mandatory Visualizations

Fructose_Metabolism_Pathway Fructose This compound GLUT5 GLUT5/GLUT2 Fructose->GLUT5 Uptake Fructose_in Intracellular This compound GLUT5->Fructose_in F1P Fructose-1-Phosphate-d2 Fructose_in->F1P ATP -> ADP KHK KHK DHAP DHAP F1P->DHAP GA Glyceraldehyde-d1 F1P->GA AldolaseB Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-d1 GA->G3P ATP -> ADP TrioseKinase Triose Kinase G3P->Glycolysis TCA TCA Cycle Glycolysis->TCA Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Caption: Metabolic fate of this compound in the cell.

Troubleshooting_Workflow Start Start: Poor Labeling Efficiency or Unexpected Results Check_Media Check Media Composition: - Glucose/Fructose-free? - Dialyzed Serum Used? Start->Check_Media Check_Concentration Verify this compound Concentration: - Correct dilution? - Potential cytotoxicity? Start->Check_Concentration Check_Incubation Optimize Incubation Time: - Too short for pathway? - Time-course performed? Start->Check_Incubation Check_Extraction Evaluate Metabolite Extraction: - Quenching efficient? - Extraction complete? Start->Check_Extraction Solution_Media Solution: Use appropriate base medium and dialyzed serum. Check_Media->Solution_Media Solution_Concentration Solution: Perform dose-response and use optimal concentration. Check_Concentration->Solution_Concentration Solution_Incubation Solution: Perform time-course experiment to determine optimal labeling time. Check_Incubation->Solution_Incubation Solution_Extraction Solution: Optimize quenching and extraction protocols. Check_Extraction->Solution_Extraction End Successful Experiment Solution_Media->End Solution_Concentration->End Solution_Incubation->End Solution_Extraction->End

Caption: Troubleshooting workflow for this compound labeling experiments.

Fructose_Signaling_Pathways Fructose High Fructose Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Fructose->Cellular_Stress cAMP_PKA cAMP-PKA Pathway Fructose->cAMP_PKA mTORC1 mTORC1 Pathway Fructose->mTORC1 Apoptosis Apoptosis Cellular_Stress->Apoptosis Metabolic_Reprogramming Metabolic Reprogramming cAMP_PKA->Metabolic_Reprogramming Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC1->Metabolic_Reprogramming

Caption: Key signaling pathways influenced by high fructose levels.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no isotopic labeling detected 1. Presence of endogenous fructose/glucose in the medium or serum.2. Insufficient concentration of this compound.3. Inadequate incubation time.4. Inefficient metabolite extraction.1. Use glucose- and fructose-free base medium and dialyzed FBS.2. Increase the concentration of this compound after confirming it is not cytotoxic.3. Perform a time-course experiment to determine the optimal labeling duration.4. Ensure rapid quenching of metabolism and use a validated extraction protocol.
High cell death or poor cell health 1. Cytotoxicity from a high concentration of this compound.2. Nutrient depletion in the specialized medium.3. Osmotic stress from high sugar concentration.1. Perform a dose-response curve to identify a non-toxic concentration.2. Ensure the medium is adequately supplemented with other essential nutrients.3. Verify the osmolality of the final medium and adjust if necessary.
Variability between replicate samples 1. Inconsistent cell seeding density.2. Variations in incubation times or handling.3. Incomplete metabolite extraction.1. Ensure accurate and consistent cell counting and seeding.2. Standardize all handling procedures and incubation times.3. Optimize and standardize the metabolite extraction protocol.
Unexpected changes in cell morphology 1. Cellular stress induced by high fructose.2. Alterations in signaling pathways affecting cell structure.1. Lower the concentration of this compound.2. Investigate the activation of stress-related signaling pathways.
Difficulty in interpreting mass spectrometry data 1. Low signal-to-noise ratio.2. Isotopic interference from naturally occurring isotopes.1. Increase the amount of starting material (cells).2. Use software that corrects for natural isotope abundance.

References

Technical Support Center: D-Fructose-d2-1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Fructose-d2-1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during the mass spectrometric analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a very low signal or no signal at all for my this compound sample?

A1: Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here’s a step-by-step troubleshooting guide:

  • Inadequate Ionization: Fructose and other sugars can be challenging to ionize efficiently.

    • Solution (LC-MS): Electrospray ionization (ESI) in negative mode is often effective for underivatized sugars.[1][2] Ensure your mobile phase composition is optimized to promote ionization. The use of additives like ammonium formate can be beneficial.[1]

    • Solution (GC-MS): Sugars are not volatile and require derivatization for GC-MS analysis.[3][4] A common and effective method is oximation followed by silylation (e.g., using MSTFA) or acetylation.[3][4]

  • Improper Instrument Settings: The mass spectrometer's source and analyzer settings are critical for sensitivity.

    • Solution: Optimize key parameters such as spray voltage, capillary temperature, cone voltage, and nebulizer gas flow.[5][6] Perform a tuning or infusion of your standard to find the optimal settings for your specific instrument.

  • Sample Preparation Issues: Contaminants in the sample can suppress the signal of your analyte (matrix effects).

    • Solution: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. Ensure high-purity solvents and reagents are used.[5]

  • Chromatographic Problems (LC-MS & GC-MS): Poor peak shape or co-elution with interfering compounds can lead to a low signal-to-noise ratio.

    • Solution (LC-MS): For a polar compound like fructose, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more suitable than a traditional reversed-phase column to achieve better retention and separation.[1][7]

    • Solution (GC-MS): Ensure your GC temperature program is optimized for the separation of your derivatized sugar.

Q2: My signal-to-noise (S/N) ratio is poor for this compound. How can I improve it?

A2: A low S/N ratio can be caused by either a weak signal or high background noise.

  • Reducing Background Noise:

    • Solution: Ensure the use of high-purity solvents (LC-MS or HPLC grade) and freshly prepared mobile phases to minimize chemical noise.[5] Check for and eliminate any leaks in your LC or GC system. Filtering your sample and mobile phase can also help. Additionally, software-based noise filtering techniques can be applied post-acquisition.[8][9]

  • Enhancing Analyte Signal:

    • Solution: Besides the points mentioned in A1, consider concentrating your sample if the concentration is near the limit of detection. Optimizing the collision energy in MS/MS experiments can also significantly enhance the signal of specific fragment ions.

Q3: I am using GC-MS and see multiple peaks for my this compound standard. Is this normal?

A3: Yes, this is a common phenomenon when analyzing sugars by GC-MS.

  • Cause: Sugars exist in solution as an equilibrium of different isomers (anomers), such as the alpha and beta forms.[10] The derivatization process often "locks" these isomers in place, leading to multiple peaks in the chromatogram for a single sugar.[4]

  • Solution for Quantification: For accurate quantification, you should sum the peak areas of all relevant isomer peaks for your standard and your sample.[10]

  • Alternative Derivatization: An alternative is to first reduce the sugar (e.g., with sodium borohydride) to its corresponding sugar alcohol before derivatization. This eliminates the anomeric center and results in a single peak.[10]

Q4: What are the expected fragment ions for this compound in mass spectrometry?

A4: The fragmentation of fructose depends on the ionization method and whether it has been derivatized.

  • LC-MS (ESI Negative Mode): In negative ESI, you will primarily observe the deprotonated molecule [M-H]⁻. Fragmentation of underivatized fructose often involves consecutive losses of water (H₂O).[11]

  • GC-MS (EI after Derivatization): After derivatization (e.g., as a methyloxime peracetate derivative), fragmentation is more extensive. Characteristic fragments arise from the cleavage of the carbon backbone. For keto-hexoses like fructose, a C1-C3 fragment is often observed under Electron Ionization (EI).[3] The exact m/z values will depend on the derivatizing agent used.

Troubleshooting Workflow for Low Signal

The following diagram illustrates a logical workflow for troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal Detected check_sample_prep Verify Sample Preparation - Correct concentration? - Deuterium label incorporated? - Appropriate derivatization (GC-MS)? start->check_sample_prep check_instrument_params Review Instrument Parameters - Correct ionization mode (e.g., ESI-)? - Source parameters optimized (temp, gas, voltage)? - Mass range correct? check_sample_prep->check_instrument_params Sample Prep OK solution_sample_prep Remake Sample/Standard - Use high-purity reagents. - Optimize derivatization protocol. check_sample_prep->solution_sample_prep Issue Found check_chromatography Evaluate Chromatography - Appropriate column (e.g., HILIC for LC-MS)? - Optimized gradient/temperature program? - Good peak shape? check_instrument_params->check_chromatography Parameters OK solution_instrument_params Optimize Instrument Settings - Perform infusion/tuning. - Adjust source parameters systematically. check_instrument_params->solution_instrument_params Issue Found solution_chromatography Optimize Separation Method - Test different columns/mobile phases. - Adjust gradient/ramp rates. check_chromatography->solution_chromatography Issue Found end_ok Signal Improved check_chromatography->end_ok Chromatography OK solution_sample_prep->start solution_instrument_params->start solution_chromatography->start

Caption: A flowchart for systematically troubleshooting low signal intensity in this compound mass spec analysis.

Quantitative Data Summary

The following tables provide a summary of how different analytical approaches can impact signal intensity. The values are illustrative and aim to show relative differences based on common findings in mass spectrometry.

Table 1: Comparison of Ionization Modes for Underivatized Fructose (LC-MS)

Ionization ModePolarityTypical Relative Signal IntensityNotes
Electrospray (ESI)Negative+++Generally the most effective for underivatized sugars.[1][2]
Electrospray (ESI)Positive+Often results in weaker signals; may form adducts with sodium or potassium.
APCIPositive/Negative+/-Less common for polar sugars; better for less polar, smaller molecules.[6]

Table 2: Impact of Derivatization on Signal for Fructose (GC-MS)

Derivatization MethodVolatilityThermal StabilityTypical Relative Signal Intensity
NoneVery LowPoorNo Signal
Oximation + Silylation (TMS)HighGood+++
Oximation + AcetylationHighGood++

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes the conversion of this compound to its methyloxime peracetate (MOA) derivative for GC-MS analysis.[3]

Materials:

  • This compound standard or dried sample extract

  • Pyridine

  • Methoxylamine hydrochloride

  • Acetic anhydride

  • Ethyl acetate

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Place the dried this compound sample in a capped glass test tube.

  • Add 100 µL of a 0.18 M solution of methoxylamine hydrochloride in pyridine.

  • Cap the tube tightly and heat at 70°C for 60 minutes to form the oxime.

  • Cool the sample to room temperature.

  • Carefully add 100 µL of acetic anhydride to the mixture.

  • Recap the tube and heat at 45°C for 60 minutes to complete the acetylation.

  • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of ethyl acetate.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: LC-MS Analysis of Underivatized this compound

This protocol outlines a method for the analysis of this compound using HILIC-LC-MS.

Materials:

  • This compound standard or sample extract

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

  • HILIC column (e.g., Amide or Cyano phase)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 90:10 water:acetonitrile.

    • Mobile Phase B: 10 mM ammonium formate in 90:10 acetonitrile:water.

  • LC Conditions:

    • Column: HILIC column (e.g., 150 x 2.1 mm, 3 µm).

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 95% B

      • 2-15 min: Linear gradient from 95% to 50% B

      • 15-18 min: Hold at 50% B

      • 18-20 min: Return to 95% B

      • 20-25 min: Column re-equilibration at 95% B.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-250.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (optimize for your instrument).

    • Source Temperature: 120°C (optimize for your instrument).

    • Desolvation Temperature: 350°C (optimize for your instrument).

    • Monitor for the [M-H]⁻ ion of this compound.

Logical Relationship Diagram

This diagram illustrates the relationship between sample properties, analytical choices, and the expected outcome for this compound analysis.

LogicalRelationship cluster_sample Sample Properties cluster_analysis Analytical Choice cluster_requirement Methodological Requirement cluster_outcome Expected Outcome Fructose This compound - Polar - Non-volatile GCMS GC-MS Fructose->GCMS LCMS LC-MS Fructose->LCMS Derivatization Derivatization Required (e.g., Silylation) GCMS->Derivatization HILIC HILIC Column Recommended LCMS->HILIC GoodSignal Good Signal & Resolution Derivatization->GoodSignal HILIC->GoodSignal

Caption: Relationship between the properties of this compound and the required analytical approach for successful MS detection.

References

Technical Support Center: D-Fructose-d2-1 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve accuracy in D-Fructose-d2-1 quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

The primary methods for accurate quantification are mass spectrometry-based, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is a robust technique but typically requires derivatization of the sugar to increase its volatility.[4][5][6] LC-MS/MS, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), can often analyze fructose directly in a sample with minimal preparation, simplifying the workflow.[2][3]

Q2: I'm seeing poor chromatographic peak shape and resolution. What could be the cause?

Poor peak shape for sugars like fructose is a common issue. Several factors could be responsible:

  • Inadequate Derivatization (GC-MS): Incomplete derivatization can lead to tailing peaks because the polar hydroxyl groups have not been fully capped, causing unwanted interactions with the column.[4][6] Review your derivatization protocol for appropriate reagent volumes, reaction time, and temperature.

  • Column Choice: For GC-MS, a mid-polarity column is often required to separate sugar anomers that form during derivatization.[4] For LC-MS, HILIC columns are well-suited for retaining and separating highly polar compounds like fructose.[2][3]

  • Co-elution with Isomers: Fructose has the same molecular weight as other monosaccharides like glucose and mannose. Without adequate chromatographic separation, these isomers will interfere with quantification, as they may not have unique MS fragments.[3][7] Optimizing the chromatographic gradient or temperature program is crucial.

Q3: My signal intensity is low, resulting in poor sensitivity. How can I improve it?

Low signal intensity can hinder the accurate quantification of low-abundance analytes. Consider the following:

  • Method of Analysis: GC-MS can offer high sensitivity, especially when monitoring unique fragment ions in Selected Ion Monitoring (SIM) mode.[8] LC-MS/MS is also highly sensitive and robust.[3]

  • Sample Preparation: Ensure your extraction procedure provides good recovery. For plasma or serum, a protein precipitation step is common.[8]

  • Derivatization (GC-MS): The choice of derivatization reagent can impact ionization efficiency and signal intensity. Reagents like MBTFA or the formation of O-methyloxime peracetate derivatives are commonly used to create volatile and stable products suitable for GC-MS.[4][8]

  • Ionization Source (LC-MS): Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. Sometimes, post-column addition of a solvent like methanol-chloroform can promote stable ion formation and enhance the signal.[9]

Q4: My quantitative results are inconsistent and not reproducible. What should I check?

Reproducibility is key to accurate quantification. If you are facing inconsistencies, investigate these areas:

  • Internal Standard Usage: The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation, injection volume, and instrument response.[7] For quantifying this compound, a different stable isotope-labeled sugar, such as ¹³C₆-Fructose, should be used.

  • Matrix Effects: The sample matrix (e.g., plasma, urine, food extracts) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[10][11] It is essential to evaluate matrix effects during method development. This can be done by comparing the analyte's response in a pure solvent versus its response in a matrix extract.[10] Using a calibration curve prepared in a surrogate matrix that mimics the study samples can help correct for these effects.[3][10]

  • Sample Stability: Fructose and its derivatives can degrade over time or with exposure to certain conditions. Ensure samples are stored properly (e.g., at low temperatures) and that the stability of the analyte in the processed sample has been evaluated.[12][13]

Q5: I'm having trouble with the derivatization step for GC-MS analysis. What are some common pitfalls?

Derivatization is a critical step that requires precision. Common issues include:

  • Moisture: Derivatization reagents, particularly silylation reagents, are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent reagent degradation and incomplete reactions.

  • Reaction Conditions: The reaction time and temperature must be carefully controlled and optimized. For example, a common two-step oximation and silylation/acylation procedure requires specific heating steps for each reaction to go to completion.[14]

  • By-products: Derivatization reactions can produce by-products. While often more volatile and eluting earlier than the analyte of interest, it's important to ensure they do not interfere with the peak of interest.[4]

Experimental Protocols

Protocol 1: GC-MS Quantification of Fructose using O-Methyloxime Peracetate Derivatization

This protocol is adapted from methods used for quantifying fructose in clinical samples.[8]

  • Sample Preparation (Plasma/Serum):

    • To 200 µL of serum, add a known amount of a suitable internal standard (e.g., [1,2,3-¹³C₃] D-fructose).

    • Precipitate proteins by adding 300 µL of 0.3 N barium hydroxide, followed by 300 µL of 0.3 N zinc sulfate.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for the derivatization procedure.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Add 100 µL of hydroxylamine hydrochloride in pyridine and heat at 90°C for 30 minutes to form the oxime.

    • Cool the sample and add 100 µL of acetic anhydride. Heat at 90°C for 60 minutes to form the peracetate derivative.

    • Evaporate the reagents and reconstitute the sample in a suitable solvent like ethyl acetate for injection.

  • GC-MS Analysis:

    • GC Column: Mid-polarity column (e.g., 14% cyanopropylphenyl polysiloxane phase).[4]

    • Injector Temperature: 250°C.

    • Oven Program: Hold at 205°C for 15 minutes, then ramp at 50°C/min to 250°C.

    • Ionization Mode: Electron Impact (EI).

    • MS Analysis: Use Selected Ion Monitoring (SIM) to monitor characteristic fragments. For fructose O-methyloxime peracetate, a unique C1-C3 fragment at m/z = 203 is often used for quantification, while a corresponding fragment for the internal standard (e.g., m/z = 206 for [1,2,3-¹³C₃] D-fructose) is also monitored.[8]

Protocol 2: LC-MS/MS Quantification of Fructose using HILIC

This protocol is based on modern methods for the direct analysis of underivatized sugars.[2][3]

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing a known amount of the internal standard (e.g., ¹³C₆-Fructose).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC Column: HILIC column (e.g., an amide-based column).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of organic solvent (e.g., 85% B) and gradually decrease to elute the polar fructose.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: ESI in negative mode.

    • MS Analysis: Use Multiple Reaction Monitoring (MRM). The precursor ion for fructose is [M-H]⁻ at m/z 179. Monitor specific product ion transitions for both this compound and the internal standard.

Quantitative Data Summary

The following tables summarize typical performance characteristics for fructose quantification methods.

Table 1: GC-MS Method Performance

ParameterTypical ValueSource
Limit of Detection (LOD)0.3 µM[8]
Limit of Quantification (LOQ)15 µM (in serum)[8]
Recovery99.12 ± 3.88%[8]
Linearity (R²)> 0.99[10]

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueSource
Linearity (R²)> 0.99[12][13]
Intra-day Precision (%CV)0.72 - 10.23%[12][13]
Inter-day Precision (%CV)2.21 - 13.8%[12][13]
Accuracy97 - 113%[12][13]
Recovery93 - 119%[12][13]
Matrix Effects87 - 109%[12][13]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (e.g., ¹³C₆-Fructose) Sample->AddIS Extract Protein Precipitation / Extraction AddIS->Extract Dry Evaporate to Dryness (For GC-MS) Extract->Dry GC-MS Path Inject Inject into GC-MS or LC-MS/MS Extract->Inject LC-MS/MS Path Deriv Derivatization (GC-MS Only) Dry->Deriv Deriv->Inject Quant Data Acquisition (MS Detection) Inject->Quant Integrate Peak Integration Quant->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Result Calculate Concentration Calibrate->Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting Start Inaccurate or Irreproducible Results CheckIS Is an appropriate internal standard (IS) being used correctly? Start->CheckIS CheckMatrix Have matrix effects been evaluated? CheckIS->CheckMatrix Yes Sol_IS Implement a stable isotope-labeled IS. CheckIS->Sol_IS No CheckCal Is the calibration curve linear (R² > 0.99) and bracketing samples? CheckMatrix->CheckCal Yes Sol_Matrix Use matrix-matched calibrators or surrogate matrix. CheckMatrix->Sol_Matrix No CheckPeak Are chromatographic peaks sharp and symmetrical? CheckCal->CheckPeak Yes Sol_Cal Re-prepare standards; check dilution series. CheckCal->Sol_Cal No Sol_Peak Optimize chromatography or derivatization. CheckPeak->Sol_Peak No

Caption: Troubleshooting decision tree for quantification issues.

Signaling_Pathway Analyte This compound (Analyte) SamplePrep Sample Prep (Extraction, etc.) Analyte->SamplePrep IS ¹³C₆-Fructose (Internal Std.) IS->SamplePrep MS_Detect MS Detection SamplePrep->MS_Detect Ratio Ratio (Analyte / IS) Corrects for Variability MS_Detect->Ratio

Caption: Logic of using an internal standard for analytical correction.

References

Minimizing background noise in D-Fructose-d2-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in experiments involving D-Fructose-d2-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound NMR experiments?

A1: The most common sources of background noise in NMR experiments with this compound include contaminated NMR tubes, impurities in the deuterated solvent, particulate matter in the sample, and suboptimal spectrometer parameters. It is crucial to use high-quality, clean NMR tubes and high-purity deuterated solvents. All samples should be filtered to remove any solid particles which can distort the magnetic field homogeneity and lead to broader lines and indistinct spectra.[1]

Q2: How can I be sure that my this compound sample is properly prepared for mass spectrometry to avoid background interference?

A2: Proper sample preparation is critical. For LC-MS analysis, ensure that your sample is free of particulate matter by filtering it. The use of LC-MS grade solvents and additives is essential to avoid introducing contaminants that can increase background noise.[2][3] A simple protein precipitation for plasma or serum samples, followed by dilution in a suitable solvent, is a common starting point. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering components.

Q3: What role do stable isotope-labeled internal standards play in minimizing the impact of background noise?

A3: Stable isotope-labeled internal standards, such as ¹³C-labeled fructose, are crucial for accurate quantification and can help mitigate the effects of matrix-induced signal suppression or enhancement, which can be a form of "noise".[4] By adding a known amount of the labeled standard to your sample early in the workflow, you can normalize the signal of your this compound analyte. This corrects for variations in sample preparation and instrument response, leading to more reliable data where the true signal is more easily distinguished from the background.[4]

Q4: In LC-MS/MS, what are some initial instrument parameters I should check if I'm experiencing high background noise?

A4: If you are experiencing high background noise in your LC-MS/MS experiments, first check the cleanliness of the ion source. Contamination in the ESI or APCI source is a common cause of high background. Also, ensure that the nebulizing and drying gas flows and temperatures are optimized for your mobile phase composition and flow rate.[5][6] The cone voltage is another parameter that can be adjusted to reduce background noise and improve the signal-to-noise ratio.[2]

Troubleshooting Guides

Issue 1: High Background Noise in ¹H NMR Spectra

Symptoms:

  • Broad baseline hump.

  • Unidentified sharp peaks.

  • Poor signal-to-noise ratio for this compound signals.

Possible Causes and Solutions:

CauseSolution
Contaminated NMR Tube Use high-quality NMR tubes and ensure they are thoroughly cleaned with an appropriate solvent (e.g., acetone) and dried before use. Even new tubes should be cleaned.
Solvent Impurities Use high-purity (≥99.8% D) deuterated solvents. Traces of water or other protonated impurities in the solvent are a common source of background signals.
Particulate Matter Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any dust or undissolved material.[1]
Suboptimal Shimming The magnetic field homogeneity may not be optimal. Perform manual or automatic shimming to improve the field homogeneity.
Incorrect Sample Concentration For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[1] Very high concentrations can increase viscosity and lead to broader lines.
Issue 2: Poor Signal-to-Noise in LC-MS/MS Analysis

Symptoms:

  • Low intensity of the this compound peak.

  • High and noisy baseline in the chromatogram.

  • Difficulty in distinguishing the analyte peak from the background.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents/Additives Always use LC-MS grade water, acetonitrile, methanol, and additives (e.g., formic acid, ammonium acetate). Prepare fresh mobile phases regularly.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup using techniques like SPE or LLE.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[4]
Suboptimal Ion Source Parameters Optimize the ESI or APCI source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the ionization of this compound.[5][6]
Inefficient Chromatographic Separation Optimize the HPLC/UPLC method to ensure that this compound elutes in a region with minimal co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar compounds like fructose.[7][8]
System Contamination If the background noise is persistent across different samples, the LC-MS system itself may be contaminated. Flush the system with appropriate cleaning solutions. A divert valve can be used to direct the initial, often "dirtier," part of the elution to waste, protecting the mass spectrometer.[6]

Quantitative Data Summary

The following table summarizes the improvement in signal-to-noise ratio (SNR) that can be achieved in deuterium metabolic imaging by using a multi-echo balanced steady-state free precession (ME-bSSFP) acquisition compared to a standard chemical shift imaging (CSI) technique. While this data is for deuterated glucose, similar improvements can be expected for this compound due to their structural and chemical similarities.

MetaboliteAcquisition TechniqueMean SNR (± SD)Fold Increase in SNR
²H₆,₆'-Glucose CSI19 ± 11-
ME-bSSFP57 ± 303.0x
²H-Water CSI7 ± 3-
ME-bSSFP13 ± 5~1.9x

Experimental Protocols

Protocol 1: Sample Preparation and ¹H NMR Analysis of this compound

This protocol provides a general guideline for the preparation and NMR analysis of this compound.

Materials:

  • This compound sample

  • High-purity deuterated water (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of D₂O in a clean vial.

  • Mixing: Gently vortex the solution until the sample is completely dissolved.

  • Filtering: Draw the solution into a syringe and pass it through a 0.22 µm syringe filter directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

      • Pulse program: zg30

      • Number of scans: 16-64 (increase for higher signal-to-noise)

      • Relaxation delay (D1): 1-5 seconds

      • Acquisition time: 2-4 seconds

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing and baseline correction.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a method for the quantitative analysis of this compound in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.

Materials:

  • This compound sample

  • ¹³C₆-D-Fructose (as internal standard)

  • LC-MS grade water, acetonitrile, and formic acid

  • Protein precipitation solvent (e.g., cold acetonitrile with 0.1% formic acid)

  • HILIC column

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 10 µL of the ¹³C₆-D-Fructose internal standard solution.

    • Add 200 µL of cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start at 95% B, decreasing to 50% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • This compound: Monitor a specific precursor-to-product ion transition.

      • ¹³C₆-D-Fructose (IS): Monitor a specific precursor-to-product ion transition.

    • Source Parameters: Optimize nebulizer pressure, gas flow, gas temperature, and capillary voltage for maximal signal intensity.

  • Quantification: Create a calibration curve using known concentrations of this compound and a fixed concentration of the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Visualizations

Experimental_Workflow_NMR NMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert Prepared Sample lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire process Process FID acquire->process Raw Data (FID) analyze Analyze Spectrum process->analyze Troubleshooting_LCMS Troubleshooting High Background Noise in LC-MS cluster_source Source of Noise? cluster_sol_actions Solutions cluster_sam_actions Solutions cluster_sys_actions Solutions start High Background Noise Detected solvent Solvents/Mobile Phase start->solvent sample Sample Matrix start->sample system LC-MS System start->system use_lcms_grade Use LC-MS Grade Solvents solvent->use_lcms_grade fresh_mobile_phase Prepare Fresh Mobile Phase solvent->fresh_mobile_phase improve_cleanup Improve Sample Cleanup (SPE/LLE) sample->improve_cleanup use_is Use Stable Isotope IS sample->use_is clean_source Clean Ion Source system->clean_source optimize_params Optimize Source Parameters system->optimize_params flush_system Flush System system->flush_system Fructose_Tautomers Tautomeric Equilibrium of D-Fructose in D2O beta_pyr β-D-fructopyranose (~68%) beta_fur β-D-fructofuranose (~22%) beta_pyr->beta_fur keto Keto form (~0.5%) beta_pyr->keto alpha_fur α-D-fructofuranose (~6%) beta_fur->alpha_fur alpha_pyr α-D-fructopyranose (~3%) alpha_fur->alpha_pyr alpha_pyr->beta_pyr keto->beta_fur keto->alpha_fur keto->alpha_pyr

References

Technical Support Center: D-Fructose-d2-1 Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete enzymatic digestion of D-Fructose-d2-1.

Troubleshooting Incomplete Digestion

Incomplete enzymatic digestion of this compound can arise from various factors, from suboptimal reaction conditions to issues with the substrate itself. This guide provides a systematic approach to identifying and resolving common problems.

Common Issues and Solutions

Observation Potential Cause Recommended Action
Low or no product formation Suboptimal Enzyme Concentration Titrate the enzyme concentration to determine the optimal level for your specific substrate concentration and reaction time.
Incorrect Buffer Conditions (pH, Ionic Strength) Verify that the pH of your assay buffer is within the optimal range for the enzyme (see Table 1). Ensure the ionic strength is appropriate and consistent across experiments.[1]
Incorrect Temperature Incubate the reaction at the enzyme's optimal temperature (see Table 1). Avoid temperature fluctuations during the assay.[1][2]
Enzyme Inactivity Use a fresh enzyme aliquot. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control using unlabeled D-Fructose.
Presence of Inhibitors Ensure samples and buffers are free from known inhibitors (see Table 2). Common inhibitors include EDTA, sodium azide, and high concentrations of certain ions.[3][4] If unavoidable, consider sample purification steps like deproteinization.[3]
Inconsistent or variable results Kinetic Isotope Effect (KIE) The deuterium label in this compound can slow the reaction rate compared to the unlabeled substrate. This is a known phenomenon and should be accounted for in kinetic modeling. It does not necessarily indicate a problem with the assay itself.
Substrate Degradation Prepare fresh substrate solutions. Store this compound according to the manufacturer's instructions, protected from light and moisture.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix for reagents to ensure consistency across wells.[3]
High background signal Contaminated Reagents Use fresh, high-purity reagents and water. Filter-sterilize buffers if necessary.
Non-specific Binding If using a plate-based assay, ensure proper blocking steps are included.
Incorrect Wavelength Reading Verify the plate reader or spectrophotometer is set to the correct wavelength for detecting your product or cofactor (e.g., 340 nm for NADH).[3]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is slower than with unlabeled D-Fructose. Is this expected?

A1: Yes, a slower reaction rate with a deuterated substrate is often expected due to the kinetic isotope effect (KIE). The increased mass of deuterium compared to hydrogen can lead to a stronger chemical bond that is more difficult for the enzyme to break, resulting in a slower catalytic rate. This is a real experimental effect and not necessarily an indication of an error in your assay setup.

Q2: How can I be sure my enzyme is active?

A2: The best way to confirm enzyme activity is to run a parallel positive control reaction with unlabeled D-Fructose under identical conditions. If this reaction proceeds as expected, it indicates your enzyme is active and the issue likely lies with the labeled substrate or a specific interaction with it.

Q3: What are the key enzymes involved in the initial steps of this compound metabolism?

A3: The primary enzymes in the initial hepatic metabolism of fructose are Fructokinase (also known as Ketohexokinase), which phosphorylates fructose to fructose-1-phosphate, and Aldolase B, which cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

Q4: Can components of my sample matrix inhibit the reaction?

A4: Yes, various substances commonly found in biological samples or buffers can act as enzyme inhibitors. These include chelating agents like EDTA, preservatives like sodium azide, and detergents.[3][4] It is crucial to check the compatibility of all your reagents with the enzymatic assay. If inhibition is suspected, sample cleanup or deproteinization may be necessary.[3]

Q5: How critical is the pH of the assay buffer?

A5: The pH is extremely critical as enzyme activity is highly dependent on the ionization state of amino acid residues in the active site.[1] Even small deviations from the optimal pH can lead to a significant decrease in reaction velocity. Always use a buffer with a pKa close to the desired pH to ensure stability.

Quantitative Data for Key Enzymes

The following table summarizes key kinetic parameters for the primary enzymes involved in the initial metabolism of fructose. Note that these values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature, and species).

Table 1: Kinetic Parameters of Key Fructose Metabolizing Enzymes

Enzyme Substrate Km Vmax Optimal pH Optimal Temperature (°C) Source Organism
Fructokinase (Ketohexokinase) D-Fructose~0.3 mM-5.7 - 6.0-Beef Liver[5]
Aldolase B Fructose-1-Phosphate~25 mM-7.5 - 9.037Staphylococcus aureus[6]
Aldolase B Fructose-1,6-Bisphosphate~0.045 mM-7.5 - 9.037Staphylococcus aureus[6]

Table 2: Common Inhibitors for Fructokinase and Aldolase B

Enzyme Inhibitor Type of Inhibition
Fructokinase Fructose-1-Phosphate (high concentrations)Feedback Inhibition
Aldolase B 2,3-Butanedione 2-MonoximeActive Site Binding[7]
Aldolase B Sodium FluorideBinds to essential metal ions[7]
Aldolase B PhenylhydrazineForms hydrazones with substrate carbonyl groups[7]
Aldolase B High concentrations of Phosphate ionsComplex formation with substrate[7]
Aldolase B EDTAChelates necessary divalent metal ions[7]

Experimental Protocols

Enzymatic Assay for Fructokinase Activity

This protocol is adapted for a 96-well plate format and measures the decrease in NADH concentration, which is coupled to the phosphorylation of fructose.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • This compound Stock Solution: 100 mM in deionized water

  • ATP Solution: 50 mM in deionized water

  • NADH Solution: 10 mM in Assay Buffer

  • Phosphoglucose Isomerase (PGI): 100 units/mL

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): 100 units/mL

  • Fructokinase: User-defined concentration

  • Sample: Lysate or purified enzyme containing fructokinase activity

Procedure:

  • Prepare a master mix containing Assay Buffer, ATP, NADH, PGI, and G6PDH.

  • Add 50 µL of the master mix to each well of a 96-well plate.

  • Add 20 µL of sample or fructokinase standard to the appropriate wells.

  • Add 10 µL of deionized water to the blank wells.

  • Initiate the reaction by adding 20 µL of this compound stock solution to all wells except the blank.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of NADH consumption from the linear portion of the curve. The rate is proportional to the fructokinase activity.

Enzymatic Assay for Aldolase B Activity

This protocol measures the activity of Aldolase B by coupling the production of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate to the oxidation of NADH.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Fructose-1-Phosphate Stock Solution: 50 mM in deionized water

  • NADH Solution: 10 mM in Assay Buffer

  • Triosephosphate Isomerase (TPI) / Glycerol-3-Phosphate Dehydrogenase (GDH) mix: Sufficient activity to ensure the reaction is not rate-limited by these enzymes.

  • Aldolase B: User-defined concentration

  • Sample: Lysate or purified enzyme containing Aldolase B activity

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH, and the TPI/GDH enzyme mix.

  • Pipette 180 µL of the reaction mixture into each well of a 96-well plate.

  • Add 10 µL of sample or Aldolase B standard to the appropriate wells.

  • Add 10 µL of Assay Buffer to the blank wells.

  • Equilibrate the plate to 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of Fructose-1-Phosphate stock solution to all wells.

  • Monitor the decrease in absorbance at 340 nm at 37°C in a kinetic plate reader for 10-30 minutes.

  • Determine the Aldolase B activity by calculating the rate of NADH oxidation from the linear phase of the reaction.

Visualizations

Hepatic Fructose Metabolism Pathway

The following diagram illustrates the initial steps of fructose metabolism in the liver, highlighting the key enzymes involved.

Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (Ketohexokinase) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde3P Triokinase Glyceraldehyde3P->Glycolysis

Caption: Initial steps of hepatic this compound metabolism.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting incomplete enzymatic digestion.

Troubleshooting_Workflow Start Incomplete Digestion Observed Check_Controls Run Positive & Negative Controls Start->Check_Controls Controls_OK Controls Work? Check_Controls->Controls_OK Check_Reagents Verify Reagent Preparation (Buffer pH, Temp, Concentrations) Controls_OK->Check_Reagents Yes System_Issue Systematic Issue: Review Protocol, Instrument Settings Controls_OK->System_Issue No Reagents_OK Reagents Correct? Check_Reagents->Reagents_OK Check_Enzyme Assess Enzyme Activity (Fresh Aliquot, Storage) Reagents_OK->Check_Enzyme Yes Reagents_OK->System_Issue No Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Consider_KIE Consider Kinetic Isotope Effect (KIE) - Slower rate may be expected Enzyme_OK->Consider_KIE Yes Enzyme_OK->System_Issue No Investigate_Inhibitors Investigate Sample Matrix for Inhibitors Consider_KIE->Investigate_Inhibitors Resolved Problem Resolved Investigate_Inhibitors->Resolved

Caption: A logical workflow for troubleshooting enzymatic digestion issues.

References

Best practices for handling and storing D-Fructose-d2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing D-Fructose-d2-1, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental success. As a deuterated analog of D-Fructose, its general chemical properties are similar.

Key Handling and Storage Recommendations:

ParameterRecommendationCitation
Storage Temperature 15–25 °C. Store in a cool, dry place.[1]
Storage Conditions Keep container tightly closed in a well-ventilated area. Protect from moisture and heat.[1][2]
Incompatible Materials Strong oxidizing agents.[3]
Shelf Life Stable under recommended storage conditions.[4]
Handling Precautions Use with adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][3]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Question: I am observing unexpected peaks in my Mass Spectrometry (MS) analysis. What could be the cause?

Answer: Unexpected peaks in your MS analysis could arise from several factors:

  • Contamination: Ensure that all glassware and solvents are scrupulously clean. Contaminants can be introduced at any stage, from sample preparation to injection.

  • In-source Fragmentation: The ionization process itself can sometimes cause the molecule to fragment. Try using a softer ionization technique if possible.

  • Isotopic Impurity: Check the certificate of analysis for your this compound to confirm its isotopic purity. The presence of unlabeled or multiply-labeled species can lead to a complex spectrum.

  • Formation of Adducts: this compound can form adducts with salts present in the sample or mobile phase (e.g., sodium, potassium). This will result in peaks at M+23, M+39, etc.

Question: My Nuclear Magnetic Resonance (NMR) spectrum looks more complex than I anticipated. How can I interpret it?

Answer: The complexity of the NMR spectrum of this compound in solution is expected due to the presence of multiple tautomers (cyclic and open-chain forms). In an aqueous solution, D-Fructose exists as an equilibrium mixture of β-pyranose, β-furanose, α-furanose, α-pyranose, and the keto tautomers. The deuterium label at the C1 position will further complicate the spectrum by altering the splitting patterns of adjacent protons.

To aid in interpretation:

  • Consult Reference Spectra: Compare your spectrum to published spectra of D-Fructose in D2O.

  • 2D NMR Techniques: Employ 2D NMR experiments such as COSY and HSQC to establish correlations between protons and carbons, which can help in assigning the different tautomeric forms.

  • Temperature Variation: Acquiring spectra at different temperatures can help to resolve overlapping signals as the equilibrium between tautomers is temperature-dependent.

Question: I am not seeing the expected incorporation of the deuterium label in my downstream metabolites.

Answer: Several factors could contribute to low or no incorporation of the deuterium label:

  • Incorrect Cell Permeability: Ensure that the cells or organism you are working with can effectively transport fructose.

  • Metabolic Pathway Activity: The metabolic pathway you are investigating may not be highly active under your experimental conditions. Consider optimizing cell culture conditions or the physiological state of the organism.

  • Dilution with Unlabeled Pools: The labeled fructose may be diluted by large endogenous pools of unlabeled fructose or other metabolites that can enter the same pathway.

  • Sample Preparation and Analysis: Ensure that your sample preparation and analytical methods are sensitive enough to detect the deuterium-labeled metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research? A1: this compound is primarily used as a stable isotope-labeled tracer in metabolic research. It allows scientists to track the fate of fructose through various metabolic pathways, such as glycolysis, and to quantify the flux through these pathways using techniques like mass spectrometry and NMR spectroscopy.

Q2: How does the deuterium label affect the chemical behavior of the molecule? A2: The deuterium label at the C1 position has a negligible effect on the overall chemical reactivity and physical properties of the molecule under most biological conditions. However, the difference in mass is detectable by mass spectrometry, and the change in nuclear spin properties is detectable by NMR, which are the principles behind its use as a tracer.

Q3: Can I use the same enzymatic assays for this compound as for unlabeled D-Fructose? A3: In most cases, yes. The enzymes involved in fructose metabolism, such as hexokinase and phosphofructokinase, are generally not sensitive to the isotopic substitution of hydrogen with deuterium at a non-reacting position. However, it is always good practice to validate the assay with the labeled compound to ensure there are no significant isotope effects on enzyme kinetics.

Q4: Is this compound hazardous? A4: this compound is not considered a hazardous substance. However, as with any chemical, it is important to follow good laboratory practices. Avoid ingestion and contact with skin and eyes, and handle it in a well-ventilated area.

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling in Cell Culture

  • Cell Culture: Grow cells to the desired confluency in their standard growth medium.

  • Medium Exchange: Remove the standard medium and wash the cells with a glucose-free and fructose-free medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration.

  • Labeling: Add the labeling medium to the cells and incubate for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

  • Metabolite Extraction: After incubation, rapidly quench the metabolism (e.g., by using liquid nitrogen) and extract the metabolites using a suitable solvent (e.g., cold methanol/water mixture).

  • Analysis: Analyze the extracted metabolites by mass spectrometry or NMR to determine the incorporation of the deuterium label.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Cell Culture Medium_Prep Prepare Labeling Medium with This compound Labeling Incubate Cells with Labeled Medium Medium_Prep->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction MS_Analysis Mass Spectrometry Extraction->MS_Analysis NMR_Analysis NMR Spectroscopy Extraction->NMR_Analysis Data_Analysis Metabolic Flux Analysis MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

Glycolysis_Pathway This compound This compound F1P Fructose-1-P-d2 This compound->F1P Fructokinase GADP Glyceraldehyde-3-P-d1 F1P->GADP Aldolase B DHAP DHAP-d1 F1P->DHAP Aldolase B PEP Phosphoenolpyruvate-d1 GADP->PEP Multiple Steps DHAP->GADP Triose Phosphate Isomerase Pyruvate Pyruvate-d1 PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Simplified glycolysis pathway showing the entry of this compound.

References

Validation & Comparative

A Researcher's Guide to Isotopic Fructose: Comparing D-Fructose-d2-1 and 13C-Labeled Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing metabolic pathways and quantifying endogenous molecules. Among these, labeled fructose isomers, such as D-Fructose-d2-1 and 13C-labeled fructose, are crucial for understanding fructose metabolism and its implications in various physiological and pathological states. This guide provides an objective comparison of these two important research materials, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their specific applications.

At a Glance: Key Differences and Applications

The choice between this compound and 13C-labeled fructose hinges on the specific experimental goals, the analytical platform available, and budgetary considerations. Generally, 13C-labeled fructose is favored for metabolic flux analysis due to the stability of the carbon-carbon bonds, while deuterated fructose can be a cost-effective option for quantification studies.

FeatureThis compound13C-Labeled Fructose
Primary Application Quantitative analysis (e.g., as an internal standard in mass spectrometry)Metabolic tracing and flux analysis
Common Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Key Advantage Often more cost-effectiveStable label, minimal kinetic isotope effect, detailed positional information in NMR
Potential Limitation Potential for kinetic isotope effects and chromatographic shifts against the unlabeled analyte.[1]Higher cost, especially for uniformly labeled variants.

Performance Comparison: A Data-Driven Overview

While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the performance of each labeled fructose in its primary application.

Quantitative Analysis using Mass Spectrometry

When used as internal standards for quantification, the ideal labeled compound should co-elute with the unlabeled analyte and exhibit no isotopic effects. While both this compound and 13C-labeled fructose can be used, 13C-labeled standards are generally considered superior for analytical purposes.[1] Deuterium labeling can sometimes lead to a slight shift in retention time during chromatography, which can impact the accuracy of quantification if not properly addressed.[1]

Table 1: Hypothetical Performance Data for Fructose Quantification by GC-MS

ParameterThis compound as Internal Standard13C-Labeled Fructose as Internal Standard
Retention Time Shift (vs. unlabeled) 0.05 - 0.1 min< 0.01 min
Accuracy (% recovery) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%
Linearity (R²) > 0.99> 0.995
Note: This table is a representation of expected performance based on general principles of using deuterated vs. 13C-labeled internal standards and is not derived from a single direct comparative study.
Metabolic Flux Analysis

For tracing the fate of fructose through metabolic pathways, uniformly 13C-labeled fructose (e.g., [U-13C6]D-fructose) is the gold standard. The stable 13C isotopes are not exchanged, and their incorporation into downstream metabolites can be precisely tracked using NMR and mass spectrometry. This allows for the detailed mapping and quantification of metabolic fluxes.

Table 2: Data from a Metabolic Tracing Study using [U-13C6]D-fructose in Human Adipocytes

Metabolite13C Enrichment (%) at 0.1 mM Fructose13C Enrichment (%) at 10 mM Fructose
Intracellular Palmitate~5%~25%
Extracellular Lactate~10%~40%
Extracellular Glutamate~8%~30%
Data adapted from a study on the metabolic fate of fructose in human adipocytes, demonstrating the utility of 13C-labeled fructose in tracing anabolic processes.[2]

Experimental Protocols

Protocol 1: Quantification of Fructose in Plasma using this compound and GC-MS

This protocol outlines a general procedure for the quantification of fructose in biological samples using isotope dilution GC-MS with this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected fructose levels).
  • Precipitate proteins by adding 400 µL of ice-cold methanol.
  • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to form methyloximes.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
  • Ions to Monitor: Select characteristic ions for fructose-TMS and this compound-TMS derivatives.

Protocol 2: Metabolic Flux Analysis using [U-13C6]D-fructose and LC-MS/MS

This protocol describes a method for tracing the metabolism of fructose in cultured cells using uniformly labeled 13C-fructose.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.
  • Replace the culture medium with a medium containing a known concentration of [U-13C6]D-fructose.
  • Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • LC Column: A HILIC column is typically used for the separation of polar metabolites.
  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
  • MS Detection: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Mode: Full scan to identify labeled metabolites and tandem MS (MS/MS) for structural confirmation and quantification of isotopologues.
  • Data Analysis: Use specialized software to determine the mass isotopomer distribution of downstream metabolites, which is then used to calculate metabolic fluxes.

Visualizing Fructose Metabolism

The following diagrams illustrate key metabolic pathways of fructose and a typical experimental workflow for metabolic tracing.

Fructose_Metabolism cluster_glycolysis Glycolysis/Gluconeogenesis cluster_tca TCA Cycle & Lipogenesis Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase Pyruvate Pyruvate Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase DHAP->G3P Triose Phosphate Isomerase G3P->Pyruvate Glucose Glucose Pyruvate->Glucose Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids Citrate->FattyAcids De Novo Lipogenesis

Caption: Fructose metabolism in the liver.

Experimental_Workflow start Start: Cell Culture or Biological Sample labeling Introduce Labeled Fructose (this compound or 13C-Fructose) start->labeling extraction Metabolite Extraction (e.g., Methanol Quenching) labeling->extraction derivatization Derivatization (for GC-MS) (Optional for LC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis Direct injection for LC-MS derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Biological Interpretation (Flux Analysis or Quantification) data_processing->interpretation end End: Results interpretation->end

Caption: General workflow for stable isotope tracing experiments.

Conclusion

Both this compound and 13C-labeled fructose are powerful tools for researchers. The choice between them is application-dependent. For robust and detailed metabolic flux analysis, the chemical stability of 13C-labeled fructose makes it the superior choice, providing accurate insights into complex biochemical networks. For routine quantification where cost is a significant factor, This compound can be a viable option, provided that potential chromatographic shifts and kinetic isotope effects are carefully considered and controlled for in the experimental design and data analysis. Ultimately, a thorough understanding of the strengths and limitations of each tracer will enable researchers to generate high-quality, reliable data to advance our understanding of fructose metabolism in health and disease.

References

Validating D-Fructose-d2-1 as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fructose metabolism is critical in understanding a range of conditions, from metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and diabetes to the metabolic reprogramming observed in cancer.[1][2] Isotopic tracers are indispensable tools in this research, allowing for the precise tracking of fructose through various metabolic pathways.[3] This guide provides a comparative overview of D-Fructose-d2-1 as a metabolic tracer, evaluating its performance against other commonly used tracers and detailing the experimental protocols for its validation.

Introduction to Fructose Tracers

Stable isotope-labeled compounds, such as deuterated ([²H] or D) and carbon-13 ([¹³C]) labeled fructose, are the gold standard for in vivo and in vitro metabolic flux analysis.[4][5] These tracers allow researchers to follow the metabolic fate of fructose, quantifying its conversion to glucose, lactate, glycogen, and lipids.[3][6] The choice of tracer is critical and depends on the specific biological question, the analytical techniques available, and the desired sensitivity and specificity.[4]

While ¹³C-labeled tracers are widely used, deuterated tracers like this compound offer distinct advantages, particularly in studies utilizing Deuterium Metabolic Imaging (DMI), a powerful technique for in vivo metabolic assessment.[7][8]

Comparative Analysis of Fructose Tracers

The selection of an appropriate tracer is a crucial step in designing metabolic studies. Below is a comparison of this compound with other commonly used fructose tracers.

TracerPrimary Analytical MethodAdvantagesDisadvantagesKey Applications
This compound Deuterium Metabolic Imaging (DMI), NMR Spectroscopy, Mass SpectrometryEnables non-invasive in vivo imaging of fructose metabolism.[7][8] Lower natural abundance of deuterium results in a cleaner background signal.Potential for kinetic isotope effects that may alter metabolic rates. Requires specialized equipment for DMI.In vivo imaging of fructose uptake and metabolism in liver and other tissues.[8][9] Assessing metabolic flux in real-time.
[6,6′-²H₂] Fructose Deuterium Metabolic Imaging (DMI), NMR SpectroscopyWell-established for DMI studies.[7][8] Allows for direct comparison with [6,6′-²H₂] glucose studies.Similar to this compound, potential for kinetic isotope effects.Comparative studies of glucose and fructose metabolism in vivo.[8][9] Investigating hepatic fructose uptake.[9]
[U-¹³C₆] Fructose ¹³C NMR Spectroscopy, Mass SpectrometryProvides detailed information on the fate of all six carbon atoms.[10][11] Less likely to exhibit significant kinetic isotope effects compared to deuterated tracers.Higher cost compared to some deuterated tracers. Higher natural abundance of ¹³C can create background noise.Metabolic flux analysis in cultured cells and tissues.[11] Tracing fructose conversion to glucose and other metabolites.[10]
Naturally labeled ¹³C Fructose Mass SpectrometryCost-effective for large-scale human studies.[12]Lower isotopic enrichment can limit sensitivity.Quantifying whole-body fructose oxidation and conversion to glucose in humans.[12]

Experimental Protocols

The validation of a metabolic tracer involves a series of well-defined experiments. Below are detailed methodologies for key experiments.

1. In Vitro Validation in Cell Culture

  • Objective: To confirm cellular uptake and metabolism of this compound and compare its metabolic fate to that of an alternative tracer like [U-¹³C₆] Fructose.

  • Cell Lines: A relevant cell line, such as the human-derived liver cell line HepG2, is suitable for studying fructose metabolism.[7]

  • Protocol:

    • Culture HepG2 cells to 80-90% confluency in standard growth medium.

    • Replace the medium with a glucose-free medium containing either 10 mM this compound or 10 mM [U-¹³C₆] Fructose.

    • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, quench metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extracts and the culture medium.

    • Analyze the extracts and medium using NMR spectroscopy and/or mass spectrometry to identify and quantify labeled metabolites such as lactate, glutamate, and alanine.[7]

  • Data Analysis: Compare the rates of appearance of labeled metabolites between the two tracer groups to assess any differences in metabolic flux.

2. In Vivo Validation in Animal Models

  • Objective: To assess the whole-body metabolism of this compound in a living organism and compare it to an alternative tracer.

  • Animal Model: Male C57BL/6J mice are a commonly used model for metabolic studies.

  • Protocol:

    • Acclimate mice to the experimental conditions.

    • Administer the tracer via intravenous (IV) bolus injection or slow infusion.[8][9] A typical dose for DMI studies is 1.3 g/kg body weight.[8]

    • For DMI studies, acquire dynamic Deuterium MR spectra of the target organ (e.g., liver) over a period of 60 minutes.[8]

    • For mass spectrometry-based analysis, collect blood samples at various time points post-injection.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, muscle, adipose tissue).

    • Process tissue and blood samples for analysis by DMI or LC-MS/MS.

  • Data Analysis: Quantify the uptake of the tracer into the target organ and the appearance of labeled metabolites over time.[8] Compare the kinetic profiles between different tracers.

3. Analytical Methods

  • Deuterium Metabolic Imaging (DMI): This non-invasive technique allows for the real-time visualization of deuterated tracer metabolism in vivo. It requires a high-field MRI scanner equipped for deuterium detection.[7][8]

  • NMR Spectroscopy: Both ¹H and ²H NMR can be used to identify and quantify labeled metabolites in cell extracts and biofluids.[7]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for quantifying isotopologues of metabolites.[13]

Metabolic Pathways and Experimental Workflows

Fructose Metabolism Pathway

Fructose is primarily metabolized in the liver, where it is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase.[1][6][14] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][14] These three-carbon units can then enter glycolysis, gluconeogenesis, or be used for lipid synthesis.[1][6]

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis G3P->Gluconeogenesis Lipogenesis Lipogenesis Glycolysis->Lipogenesis Tracer_Validation_Workflow Tracer_Selection Tracer Selection (e.g., this compound) In_Vitro In Vitro Studies (Cell Culture) Tracer_Selection->In_Vitro In_Vivo In Vivo Studies (Animal Models) Tracer_Selection->In_Vivo Analytical_Methods Analytical Methods (DMI, NMR, MS) In_Vitro->Analytical_Methods In_Vivo->Analytical_Methods Data_Analysis Data Analysis and Comparison Analytical_Methods->Data_Analysis Validation Tracer Validation Data_Analysis->Validation

References

Comparative Analysis of D-Fructose-d2-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of scientific advancement, particularly in metabolic research and drug development, the quality and consistency of isotopically labeled compounds are paramount. This guide provides a framework for the comparative analysis of D-Fructose-d2-1 from various suppliers. Due to the limited publicly available data for this specific isotopologue, this document presents a model comparison, highlighting the critical quality attributes and analytical methodologies that researchers should employ when selecting a supplier. The data presented herein is illustrative to guide the evaluation process.

Data Presentation: Key Quality Attributes

When evaluating this compound from different sources, a direct comparison of key quantitative parameters is essential. The following table summarizes the critical specifications to consider, with hypothetical data for three representative suppliers.

ParameterSupplier ASupplier BSupplier C
Isotopic Purity (atom % D) ≥ 98%≥ 99%≥ 97%
Chemical Purity (by HPLC) ≥ 99.0%≥ 99.5%≥ 98.5%
Enantiomeric Purity (D-form) ≥ 99%≥ 99.5%Not Specified
Water Content (Karl Fischer) ≤ 0.5%≤ 0.2%≤ 1.0%
Residual Solvents (GC-HS) Meets USP <467>Meets USP <467>Meets USP <467>
Appearance White Crystalline PowderWhite Crystalline PowderWhite to Off-White Powder

Experimental Protocols

To ensure the quality and performance of this compound in experimental settings, researchers can employ a variety of analytical methods. Below are detailed protocols for key experiments.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a corresponding solution of a non-labeled D-Fructose standard.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire mass spectra for both the labeled and non-labeled fructose samples in full scan mode.

    • Analyze the isotopic distribution of the molecular ion peak (or a suitable adduct ion).

  • Data Analysis:

    • Calculate the weighted average of the masses of the isotopic peaks for the deuterated sample.

    • The atom percent deuterium is calculated based on the shift in the mass-to-charge ratio (m/z) compared to the natural abundance of the non-labeled standard.

Analysis of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the percentage of this compound relative to any impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column (e.g., an amino-based column).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5 mg/mL).

  • Analysis:

    • Inject a defined volume of the sample solution onto the HPLC system.

    • Record the chromatogram and integrate the peak areas.

  • Calculation:

    • The chemical purity is calculated as the percentage of the area of the main fructose peak relative to the total area of all peaks.

Visualizations

To further clarify the experimental process, the following diagrams illustrate the workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting start This compound Sample dissolve Dissolution in appropriate solvent start->dissolve hplc HPLC Analysis (Chemical Purity) dissolve->hplc Inject ms Mass Spectrometry (Isotopic Purity) dissolve->ms Infuse/Inject hplc_data Chromatogram Analysis (Peak Integration) hplc->hplc_data ms_data Mass Spectrum Analysis (Isotopic Distribution) ms->ms_data report Certificate of Analysis Generation hplc_data->report ms_data->report

Caption: Experimental workflow for the quality control analysis of this compound.

The selection of a high-quality isotopically labeled compound is a critical step in ensuring the reliability and reproducibility of experimental results. By carefully considering the key quality attributes and employing rigorous analytical methods, researchers can confidently select the most appropriate this compound for their research needs.

Performance of Isotopically Labeled Fructose in Quantitative Analysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the analysis of D-fructose, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, particularly in complex biological matrices. This guide provides a comparative overview of the performance of isotopically labeled fructose, such as ¹³C-labeled fructose, as an internal standard in analytical method validations. While specific validation studies for D-Fructose-d2-1 were not identified in the public domain, the data presented for other isotopically labeled fructose standards offer valuable insights into the expected performance characteristics.

Quantitative Performance Data

The use of isotopically labeled internal standards, such as uniformly carbon-13 labeled fructose (¹³C₆-Fructose), significantly enhances the accuracy and precision of quantitative methods for D-fructose analysis. Below is a summary of performance data from validated analytical methods employing these standards.

ParameterMethodMatrixResult
Linearity (r²) UPLC-MS/MSWater, Artificial Serum, Urine> 0.99[1][2][3]
Accuracy UPLC-MS/MSSerum, Urine~98%[1][2][3]
Intra-day Precision (%RSD) UPLC-MS/MSSerum, Urine0.3% - 5.1%[1][2][3]
Inter-day Precision (%RSD) UPLC-MS/MSSerum, Urine0.3% - 5.1%[1][2][3]
Recovery GC/MSSerum99.12 ± 3.88%[4]
Limit of Detection (LOD) GC/MSSerum0.3 µM[4]
Limit of Quantification (LOQ) GC/MSSerum15 µM[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental outcomes. The following sections outline typical protocols for sample preparation and analysis using isotopically labeled fructose as an internal standard.

Sample Preparation for UPLC-MS/MS Analysis of Fructose in Serum and Urine

This protocol involves a straightforward protein precipitation step to extract fructose from biological matrices.

cluster_prep Sample Preparation s1 Pipette 50 µL of serum or urine sample s2 Add 200 µL of precipitation solution (Acetonitrile with ¹³C₆-Fructose internal standard) s1->s2 s3 Vortex to mix s2->s3 s4 Centrifuge at 14,000 rpm for 10 min s3->s4 s5 Transfer supernatant to a new plate s4->s5 s6 Inject into UPLC-MS/MS system s5->s6

Experimental workflow for sample preparation.

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fructose in Serum

This method involves derivatization to make the sugar amenable to GC analysis.

  • Protein Precipitation and Internal Standard Addition : To a 200 µL serum sample, an internal standard ([1, 2, 3-¹³C₃] D-fructose) is added. Proteins are then precipitated using barium hydroxide and zinc sulfate.

  • Derivatization : The supernatant containing fructose is collected and derivatized to form its O-methyloxime acetate.

  • GC/MS Analysis : The derivatized sample is injected into the GC/MS system. The analysis is carried out by monitoring for the unique fragments of fructose and its corresponding isotopically labeled internal standard.[4]

Analytical Methodologies Comparison

The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the sample matrix.

cluster_methods Analytical Method Comparison UPLC UPLC-MS/MS + High throughput + High sensitivity and specificity - Requires specialized equipment GCMS GC/MS + Excellent separation for volatile compounds - Requires derivatization for sugars - Lower throughput

Comparison of UPLC-MS/MS and GC/MS methods.

Signaling Pathway Context: Fructose Metabolism

The accurate measurement of fructose is critical in various research areas, including the study of metabolic pathways. The diagram below illustrates the initial steps of fructose metabolism in the liver.

Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase G3P_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F1P->G3P_DHAP Aldolase B Glycolysis Glycolysis G3P_DHAP->Glycolysis Gluconeogenesis Gluconeogenesis G3P_DHAP->Gluconeogenesis Lipogenesis Lipogenesis G3P_DHAP->Lipogenesis

Initial steps of fructose metabolism.

References

A Comparative Guide to Inter-Laboratory Analysis of D-Fructose and its Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common methodologies for the analysis of D-fructose, with relevance to its isotopically labeled form, D-Fructose-d2-1. Due to a lack of publicly available inter-laboratory comparison studies specifically for this compound, this document focuses on the foundational enzymatic and analytical methods for D-fructose. Understanding the performance of these methods is a prerequisite for any future comparative analysis of its deuterated analogues.

Data Presentation: Performance Characteristics of Enzymatic D-Fructose Assays

Enzymatic assays are a common and specific method for the quantification of D-fructose. The following table summarizes key performance characteristics of commercially available enzymatic assay kits, which are often used in inter-laboratory studies. The data is compiled from product information and validation studies.

Performance CharacteristicMethod A (Megazyme)Method B (Sigma-Aldrich)Method C (Enzytec™ Liquid)
Principle Hexokinase (HK), Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6P-DH)Hexokinase (HK), Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6P-DH)Hexokinase, Phosphoglucose Isomerase, Glucose-6-Phosphate Dehydrogenase
Measurement Wavelength 340 nm340 nm340 nm
Linear Range (D-fructose) 4 - 80 µg per assay∆A340 between 0.03 and 1.65.6 to 1000 mg/L (manual)
Limit of Detection (LOD) 1.38 mg/LNot explicitly stated2.1 mg/L
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated5.6 mg/L
Interferences Fructo-oligosaccharides may be hydrolyzedNot specifiedMannose (>5.1 g/L), Sulphite (>1.25 g/L)
Recovery (Spiked Samples) ~100% for commercial sucroseNot specified93 - 105% in various beverages

Experimental Protocols

Generalized Protocol for Enzymatic Determination of D-Fructose

This protocol is a generalized procedure based on the common principles of commercially available enzymatic test kits for D-fructose. Laboratories participating in a comparison study would typically follow a standardized protocol like this one.

1. Principle: D-Fructose is phosphorylated to fructose-6-phosphate (F-6-P) by the enzyme hexokinase (HK) in the presence of adenosine triphosphate (ATP). Phosphoglucose isomerase (PGI) then converts F-6-P to glucose-6-phosphate (G-6-P). In a subsequent reaction, glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes G-6-P with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The amount of NADPH formed is stoichiometric to the amount of D-fructose and is measured by the increase in absorbance at 340 nm.

2. Reagents & Materials:

  • Reagent 1: Buffer solution (e.g., Triethanolamine buffer, pH ~7.6) containing ATP and NADP+.

  • Reagent 2: Enzyme suspension containing Hexokinase and Glucose-6-Phosphate Dehydrogenase.

  • Reagent 3: Enzyme suspension containing Phosphoglucose Isomerase.

  • D-Fructose standard solution for calibration.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes (1 cm light path).

  • Pipettes.

  • Distilled or deionized water.

3. Sample Preparation:

  • Clear liquid samples: Use directly or dilute to bring the fructose concentration within the assay's linear range.

  • Turbid samples: Centrifuge or filter to clarify.

  • Solid samples: Weigh a suitable amount, extract with water, and clarify the extract if necessary.

  • Colored samples: For strongly colored samples, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary.

4. Assay Procedure (Manual):

  • Pipette the following into cuvettes:

    • Blank: 2.00 mL distilled water, 0.10 mL Reagent 1.

    • Sample: 1.90 mL distilled water, 0.10 mL sample solution, 0.10 mL Reagent 1.

  • Mix the contents of the cuvettes and measure the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Start the first reaction by adding 0.02 mL of Reagent 2 (HK/G6P-DH) to each cuvette.

  • Mix and incubate for approximately 10-15 minutes at room temperature.

  • Measure the absorbance (A2) of all cuvettes.

  • Start the second reaction by adding 0.02 mL of Reagent 3 (PGI) to each cuvette.

  • Mix and incubate for approximately 10-15 minutes at room temperature.

  • Measure the final absorbance (A3) of all cuvettes.

5. Calculation:

  • Calculate the absorbance difference for D-fructose: ΔA_fructose = (A3 - A2)_sample - (A3 - A2)_blank.

  • The concentration of D-fructose in the sample is then calculated using the molar extinction coefficient of NADPH and the sample volume, or by using a standard curve.

Visualizations

Signaling and Reaction Pathways

The following diagrams illustrate the key pathways relevant to the experimental analysis and metabolic context of D-fructose.

Enzymatic_Assay_for_D-Fructose DFructose D-Fructose ATP1 ATP F6P Fructose-6-Phosphate DFructose->F6P Hexokinase (HK) ADP1 ADP ATP1->ADP1 G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) NADP NADP+ G6Ponate Gluconate-6-Phosphate G6P->G6Ponate Glucose-6-Phosphate Dehydrogenase (G6P-DH) NADPH NADPH (Absorbance at 340 nm) NADP->NADPH Inter-Laboratory_Comparison_Workflow Coordinator Coordinating Laboratory (Prepares & distributes samples) LabA Participant Lab A Coordinator->LabA Sample Distribution LabB Participant Lab B Coordinator->LabB Sample Distribution LabC Participant Lab C Coordinator->LabC Sample Distribution Analysis Analysis of Samples (Standardized Protocol) LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Data Submission to Coordinator Analysis->DataSubmission StatAnalysis Statistical Analysis (e.g., Z-Scores, Horwitz Ratio) DataSubmission->StatAnalysis Report Final Report (Performance Evaluation) StatAnalysis->Report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.